Spiro[4.4]nonane-1,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonane-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGLWMIXIMTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317321 | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27723-43-9 | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Spiro[4.4]nonane-1,6-dione
An In-Depth Technical Guide to the Synthesis and Characterization of Spiro[4.4]nonane-1,6-dione
This compound is a pivotal molecule in modern organic and medicinal chemistry.[1] Its defining feature is a unique three-dimensional architecture, where two five-membered cyclopentanone rings are joined by a single, common quaternary carbon atom, known as the spiroatom.[1] This rigid, spirocyclic framework is not merely a structural curiosity; it is recognized as a "privileged structure" in drug discovery.[1][2] The conformational constraints imposed by the spiro center can lead to enhanced binding affinity and selectivity for biological targets, making its derivatives highly sought after for developing novel therapeutics.[2][3][4]
Beyond pharmaceuticals, the spiro[4.4]nonane core is a versatile building block for constructing complex polycyclic systems and advanced materials.[1][5] Its dicarbonyl functionality serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse spiro-fused heterocycles, lactones, and lactams.[1][2] This guide provides a comprehensive exploration of the primary synthetic routes to this compound and the analytical techniques essential for its unambiguous characterization, aimed at researchers and professionals in drug development and chemical synthesis.
Part 1: Strategic Synthesis Methodologies
The construction of the this compound skeleton is a challenge that has been addressed through several elegant synthetic strategies. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials.
Classical Approach: Intramolecular Dieckmann Condensation
A foundational method for creating the cyclopentanone rings of the spiro-dione framework is the Dieckmann condensation. This intramolecular cyclization of a suitable diester under basic conditions remains a robust and reliable strategy. The synthesis of a related derivative, this compound, typically involves the condensation of diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate.[6] The strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a five-membered β-keto ester ring. A subsequent acidic workup, hydrolysis, and decarboxylation sequence yields the target dione.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is critical to favor deprotonation over competing reactions like saponification. The reaction is typically run in an inert, high-boiling solvent to facilitate the intramolecular cyclization. This method's reliability makes it a cornerstone for accessing the core spiro[4.4]nonane structure.
Asymmetric Synthesis: Organocatalytic Tandem Reactions
Modern synthetic chemistry offers more direct and elegant routes to chiral spirocycles. A notable strategy is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement.[1] This method allows for the direct asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones from acyclic precursors. The reaction is initiated by a chiral acid catalyst that mediates the Nazarov cyclization of a dienone substrate to form a key oxyallyl intermediate, which then undergoes a rearrangement to construct the spirocyclic system with high enantioselectivity.[1]
Expertise & Experience Insight: This approach is highly valuable as it builds stereochemical complexity in a single, efficient step, bypassing the need for chiral resolution of racemic mixtures. The choice of the chiral catalyst is paramount, as it dictates the stereochemical outcome of the final product.
Cycloaddition Strategies: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful metal-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7][8][9] While often used for unsaturated systems, this reaction is a key strategy for assembling the five-membered ring of spiro[4.4]nonenone derivatives, which can then be reduced to the saturated dione.[10] The intramolecular version of this reaction is particularly effective for constructing fused and spirocyclic systems, as the connectivity of the alkene and alkyne is pre-defined within the same molecule, eliminating issues of regioselectivity.
Authoritative Grounding: The reaction typically employs a dicobalt octacarbonyl complex as the catalyst and proceeds through a stable alkyne-cobalt intermediate.[8][9][11] The development of catalytic versions using other metals like rhodium and iridium has expanded the reaction's scope and allowed for milder reaction conditions.[8][11]
Caption: Key synthetic routes to this compound.
Part 2: Experimental Protocols & Data
A self-validating protocol is essential for reproducible results. The following sections provide a representative synthesis protocol and a summary of the key physicochemical and spectroscopic data for characterization.
Protocol: Synthesis via Dieckmann Condensation (Representative)
This protocol is adapted from established methodologies for forming five-membered rings via intramolecular condensation.[6]
Materials:
-
Diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 6M
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium ethoxide (1.1 eq) and anhydrous toluene.
-
Addition of Substrate: The diethyl ester (1.0 eq), dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature under a nitrogen atmosphere.
-
Condensation: Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis & Decarboxylation: The reaction mixture is cooled to 0 °C and quenched with 6M HCl until the solution is acidic. The aqueous layer is separated, and 10% NaOH solution is added. The mixture is heated to reflux for 8-12 hours to facilitate hydrolysis and decarboxylation.
-
Workup: After cooling, the mixture is acidified with concentrated HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized product must be confirmed through rigorous analysis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [12] |
| Molecular Weight | 152.19 g/mol | [1][12][13] |
| CAS Number | 27723-43-9 | [1][12] |
| Melting Point | 37.0 - 37.5 °C | [13] |
| Boiling Point | 125 - 130 °C (at 22 Torr) | [13] |
| Appearance | Crystalline solid | [14] |
Table 2: Key Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to be relatively simple due to the molecule's symmetry. Protons α to the carbonyl groups will appear deshielded (downfield). Complex splitting patterns can arise from the rigid spirocyclic structure. |
| ¹³C NMR | Key signals include the carbonyl carbons (C=O) appearing significantly downfield (typically >200 ppm) and the central spiro quaternary carbon. The number of signals will reflect the C₂ symmetry of the molecule.[15] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch in a five-membered ring ketone is expected, typically in the range of 1740-1760 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152. |
Part 3: In-Depth Characterization Workflow
The definitive structural elucidation of this compound relies on a combination of spectroscopic and analytical methods.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR): As the primary tool for structural determination, ¹H and ¹³C NMR are indispensable.[15] For the chiral (S)-enantiomer, the five-membered rings adopt a conformation that is intermediate between an envelope and a half-chair form.[1][16] This conformational rigidity influences the proton-proton coupling constants observed in the ¹H NMR spectrum. 2D NMR techniques like COSY and HMBC can be used to assign all proton and carbon signals definitively.
-
Infrared (IR) Spectroscopy: IR analysis provides a quick and reliable confirmation of the key functional groups. The presence of the intense carbonyl (C=O) absorption and the absence of hydroxyl (-OH) or other functional group signals is a primary indicator of the successful synthesis of the target dione.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to C₉H₁₂O₂.[12]
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural proof.[16] For the chiral (S)-enantiomer of this compound, X-ray analysis has unambiguously determined its absolute configuration and provided precise bond lengths and angles.[1][16] This technique revealed that the angle between the two C=O vectors is 84°, a key structural parameter influencing its reactivity and interaction with other molecules.[16]
Caption: A self-validating workflow for product characterization.
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. Pauson-Khand Reaction [organic-chemistry.org]
- 12. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Spiro[4.4]nonane-1,6-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Spiro[4.4]nonane-1,6-dione, a unique spirocyclic scaffold, presents a compelling structural motif in medicinal chemistry and materials science.[1] Its rigid, three-dimensional architecture, featuring two cyclopentanone rings fused at a central quaternary carbon, offers a versatile platform for the synthesis of complex molecular entities.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation and characterization of this high-value building block. We delve into the theoretical underpinnings of the expected spectral data, supported by experimental findings from the scientific literature, and present detailed protocols for data acquisition. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, manipulation, and analysis of this compound and its derivatives.
Introduction: The Significance of this compound
Spirocyclic compounds, characterized by two rings connected through a single common atom, are gaining increasing attention in drug discovery as "privileged structures."[1] The inherent three-dimensionality of the spiro scaffold allows for a greater exploration of chemical space compared to their planar aromatic counterparts. This compound (CAS 27723-43-9), in particular, serves as a critical precursor for a diverse array of more complex molecules, including spiro-fused lactones and lactams, which are prominent in pharmaceuticals and advanced materials.[1]
The precise characterization of this compound is paramount to ensure the structural integrity of downstream compounds. The symmetrical nature of the molecule, yet with distinct proton and carbon environments, necessitates a multi-faceted spectroscopic approach for complete structural verification. This guide will systematically dissect the NMR, IR, and MS data, providing the foundational knowledge required for its confident identification.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | PubChem[2] |
| Molecular Weight | 152.19 g/mol | PubChem[2] |
| CAS Number | 27723-43-9 | BenchChem[1] |
| Melting Point | 37.0-37.5 °C | ChemBK[3] |
| Boiling Point | 125-130 °C (at 22 Torr) | ChemBK[3] |
| InChI Key | PIOGLWMIXIMTAW-UHFFFAOYSA-N | BenchChem[1] |
The molecular structure, with its central spiro carbon, dictates a unique spatial arrangement of the two cyclopentanone rings. X-ray analysis of the chiral (S)-enantiomer has revealed that the five-membered rings adopt a conformation that is intermediate between an envelope and a half-chair form.[1] This conformational characteristic is crucial as it influences the magnetic environments of the protons and carbons, which is directly reflected in the NMR spectra.
Caption: Molecular Structure of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon frameworks.
Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the carbons adjacent to the carbonyl groups (α-protons) will be deshielded and appear downfield compared to the protons on the β-carbons. The spirocyclic nature of the molecule can lead to complex splitting patterns due to restricted bond rotation and fixed spatial relationships between protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH₂- (α to C=O) | 2.2 - 2.6 | Multiplet |
| -CH₂- (β to C=O) | 1.8 - 2.2 | Multiplet |
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The key diagnostic signals are the carbonyl carbons, which are significantly deshielded and appear far downfield, and the unique spiro carbon.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carbonyl) | 210 - 220 |
| C (Spiro) | 60 - 70 |
| -CH₂- (α to C=O) | 35 - 45 |
| -CH₂- (β to C=O) | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Expected IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1735 - 1750 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| -CH₂- Bend | 1450 - 1470 | Medium |
The exact position of the carbonyl stretch can be influenced by ring strain. In five-membered rings, the carbonyl absorption is typically shifted to a higher wavenumber compared to acyclic ketones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 152.
Expected MS Data:
| Ion | m/z |
| [M]⁺ | 152 |
The fragmentation pattern will likely involve cleavage of the cyclopentanone rings, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Synthesis of this compound
A common synthetic route to this compound involves the intramolecular cyclization of a suitable precursor. One established method is the acid-catalyzed cyclization of di[aryl(hetaryl)methyl] malonic acids.[1] Another approach involves the oxidation of enantiomerically pure spiro[4.4]nonane-1,6-diols.[1]
Caption: Generalized workflow for the synthesis of this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a good quality spectrum.
MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) if analyzing from a solution.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the structural and electronic properties of the molecule. By following the outlined experimental protocols and utilizing the provided reference data, researchers can confidently verify the synthesis and purity of this important spirocyclic building block, thereby ensuring the integrity of their subsequent scientific endeavors.
References
An In-depth Technical Guide to Spiro[4.4]nonane-1,6-dione: Synthesis, Properties, and Applications
Introduction: The Architectural Elegance and Synthetic Potential of Spiro[4.4]nonane-1,6-dione
This compound, a captivating bicyclic molecule, stands as a testament to the structural diversity achievable in organic chemistry. Its unique architecture, featuring two five-membered rings fused at a central quaternary carbon, imparts a rigid three-dimensional conformation that has garnered significant interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the physical and chemical properties of this intriguing spiro compound. We will explore its synthesis, reactivity, and burgeoning applications, particularly in the realm of medicinal chemistry, where its scaffold is considered a privileged structure.[1]
The inherent conformational rigidity of spirocyclic systems, such as that of this compound, can lead to enhanced binding affinity and selectivity for biological targets, a highly sought-after characteristic in the design of novel therapeutics.[2] This guide aims to provide not just a compilation of data, but a cohesive narrative that underscores the scientific rationale behind the experimental methodologies and highlights the untapped potential of this versatile building block.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in research and synthesis. The following table summarizes its key identifiers and physicochemical parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [3][4][5] |
| Molecular Weight | 152.19 g/mol | [1][3][4] |
| CAS Number | 27723-43-9 | [1][3][4][5] |
| Appearance | Pale yellow oil or solid | [6] |
| Melting Point | 37.0-37.5 °C | [5] |
| Boiling Point | 125-130 °C at 22 Torr | [5] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3] |
| InChIKey | PIOGLWMIXIMTAW-UHFFFAOYSA-N | [1][4] |
Spectroscopic Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the high degree of symmetry and the presence of multiple methylene groups. The protons on the carbons alpha to the carbonyl groups (positions 2, 5, 7, and 10) would be the most deshielded, likely appearing in the range of δ 2.0-2.5 ppm. The protons on the beta carbons (positions 3, 4, 8, and 9) would resonate further upfield, likely in the δ 1.7-2.1 ppm region. The integration of these signals would correspond to the number of protons in each unique environment.
-
¹³C NMR: The carbon NMR spectrum will provide a clearer picture of the carbon framework. Key expected signals include:
-
Carbonyl Carbons (C=O): A highly deshielded signal in the δ 215-220 ppm range.
-
Spiro Carbon: A quaternary carbon signal, the chemical shift of which is influenced by the two fused rings.
-
Methylene Carbons (CH₂): Multiple signals for the alpha and beta carbons, with the alpha carbons appearing further downfield due to the electron-withdrawing effect of the adjacent carbonyl groups.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of a five-membered cyclic ketone. This peak is anticipated to appear in the range of 1740-1760 cm⁻¹. The spectrum will also exhibit C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 152. The fragmentation pattern would likely involve the loss of CO (m/z = 28) and subsequent cleavage of the cyclopentanone rings.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound and its derivatives is a topic of considerable interest, with several elegant strategies developed to construct this unique spirocyclic framework.
Synthetic Pathways
One of the most efficient methods for the synthesis of racemic this compound involves an acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid.[7] Another approach utilizes the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one with boron trifluoride.[7]
For enantiomerically pure forms, a practical asymmetric synthesis has been developed. This strategy employs a kinetic resolution of a ketone precursor using baker's yeast, followed by a sequence of hydroformylation, oxidation, esterification, and a Dieckmann cyclization to form the second five-membered ring.[1]
Key Chemical Reactions
The two carbonyl groups in this compound are the primary sites of its chemical reactivity, allowing for a diverse range of transformations.
-
Reduction: The dione can be stereoselectively reduced to the corresponding diols. The choice of reducing agent has a profound effect on the stereochemistry of the product. For instance, hydrogenation using specific catalysts can yield different diastereomers of spiro[4.4]nonane-1,6-diol.[8] A typical procedure for the reduction using lithium aluminum hydride is provided in the experimental protocols section.
-
Diels-Alder Reaction: The unsaturated analog, spiro[4.4]nona-2,7-diene-1,6-dione, can act as a dienophile in [4+2] cycloaddition reactions to construct more complex, annulated spiro systems.[9]
Applications in Drug Discovery and Materials Science
The rigid, three-dimensional structure of the spiro[4.4]nonane scaffold makes it a highly attractive motif in the design of bioactive molecules and advanced materials.
Privileged Scaffold in Medicinal Chemistry
Spirocyclic compounds are increasingly recognized as "privileged scaffolds" in drug discovery. Their conformational rigidity can pre-organize appended functional groups in a well-defined spatial orientation, leading to improved binding to biological targets and potentially enhanced potency and selectivity.[2]
A notable example of the therapeutic potential of derivatives of this spiro core is the investigation of spirosuccinimides (2-azaspiro[4.4]nonane-1,3-diones) as anticonvulsant agents .[10] Structure-activity relationship studies on these compounds have provided valuable insights for the rational design of new antiepileptic drugs.[10][11]
Building Block for Advanced Materials
The unique structural and electronic properties of spiro compounds also make them valuable in materials science. For instance, fused spiro[4.4]nonane-1,6-diones have been explored for the development of π-extended conjugated materials with potential applications in organic optoelectronics.[1]
Experimental Protocols
The following protocols are provided as representative examples of the chemical transformations involving this compound.
Protocol 1: Reduction of this compound to Spiro[4.4]nonane-1,6-diols
This protocol is adapted from a typical procedure for the reduction of the dione using lithium aluminum hydride.[8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
500 mL two-necked, round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up reagents (e.g., water, dilute acid)
Procedure:
-
Under an inert atmosphere (e.g., dry nitrogen), charge the 500 mL flask with 4.02 g of LiAlH₄ and 100 mL of anhydrous diethyl ether.
-
While stirring at room temperature, slowly add a solution of 8.04 g of this compound in 50 mL of anhydrous diethyl ether to the flask over a period of one hour.
-
Continue stirring for an additional four hours after the addition is complete.
-
Cool the reaction mixture to 0-2 °C using an ice bath.
-
Carefully quench the reaction by the dropwise addition of water, followed by an appropriate aqueous work-up to neutralize the mixture and dissolve the aluminum salts.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol mixture.
-
The diastereomeric diols can be separated by column chromatography on silica gel.
Conclusion: A Scaffold with a Bright Future
This compound is more than just a chemical curiosity; it is a versatile and powerful building block with significant potential in both medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique platform for the design of novel molecules with tailored properties. As synthetic methodologies continue to advance, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of new therapeutics and functional materials. This guide has aimed to provide a solid foundation of its chemical and physical properties to empower researchers to unlock the full potential of this remarkable spiro compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spirosuccinimides as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of a Spirocyclic Core: A Historical Guide to the Synthesis of Spiro[4.4]nonane-1,6-dione
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of the Spiro[4.4]nonane Framework
The spiro[4.4]nonane scaffold, a unique three-dimensional arrangement of two five-membered rings sharing a single carbon atom, has captivated chemists for over a century. Its inherent rigidity and defined spatial orientation have made it a privileged motif in the design of complex molecules, from natural products to therapeutic agents and chiral ligands for asymmetric catalysis. At the heart of this molecular architecture lies a seemingly simple, yet synthetically challenging building block: Spiro[4.4]nonane-1,6-dione. This technical guide delves into the historical methods for the preparation of this foundational spirocyclic diketone, offering a detailed exploration of the seminal synthetic strategies that paved the way for modern advancements. By understanding the evolution of these methods, from classical cyclization reactions to elegant rearrangements, researchers can gain a deeper appreciation for the chemical logic that underpins the construction of these intricate structures.
I. The Dawn of Spirocyclization: Intramolecular Condensation Reactions
The earliest successful approaches to the synthesis of this compound relied on the powerful strategy of intramolecular cyclization, where a linear precursor is induced to form a ring. Two closely related and historically significant methods dominate this era: the Dieckmann Condensation and the intramolecular Claisen Condensation.
A. The Dieckmann Condensation: A Classic Ring-Closing Strategy
The Dieckmann condensation, an intramolecular variation of the Claisen condensation, is a cornerstone of cyclic β-keto ester synthesis.[1][2] This base-catalyzed reaction involves the intramolecular cyclization of a diester to form a five- or six-membered ring.[3] In the context of this compound synthesis, a suitably substituted cyclopentane derivative bearing a pendant ester chain is the key starting material.
The causality behind this experimental choice lies in the inherent reactivity of esters. The α-protons of an ester are weakly acidic and can be removed by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule. The subsequent loss of an alkoxide leaving group drives the formation of the new carbon-carbon bond, closing the second five-membered ring.
A critical aspect of the Dieckmann condensation is the use of a base that matches the alkoxy group of the ester (e.g., sodium ethoxide for ethyl esters). This precaution prevents transesterification, a side reaction that would lead to a mixture of products. The reaction is typically followed by an acidic workup to neutralize the enolate and afford the final β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired diketone.
Experimental Protocol: Dieckmann Condensation Approach
A historical approach to this compound via the Dieckmann condensation would typically involve the following steps:
-
Preparation of the Diester Precursor: The synthesis begins with the alkylation of a cyclopentanone derivative. For instance, ethyl 2-oxocyclopentanecarboxylate can be alkylated with a four-carbon electrophile containing an ester group, such as ethyl 4-bromobutanoate, in the presence of a base like sodium ethoxide.
-
Dieckmann Cyclization: The resulting diester is then subjected to intramolecular cyclization using a strong base, such as sodium ethoxide in an anhydrous alcohol solvent. The reaction mixture is typically heated to drive the condensation.
-
Hydrolysis and Decarboxylation: The crude β-keto ester product from the cyclization is then hydrolyzed, usually by heating with aqueous acid (e.g., hydrochloric acid or sulfuric acid). This step removes the ester group and promotes decarboxylation of the resulting β-keto acid, yielding this compound.
-
Purification: The final product is then purified by distillation under reduced pressure or by recrystallization.
Table 1: Representative Reaction Parameters for the Dieckmann Condensation Approach
| Step | Reagents & Conditions | Typical Yield | Reference |
| Alkylation | Ethyl 2-oxocyclopentanecarboxylate, Ethyl 4-bromobutanoate, NaOEt, Ethanol | 60-70% | [4] |
| Cyclization | Diethyl ester precursor, NaOEt, Toluene, Reflux | 70-80% | [4] |
| Hydrolysis & Decarboxylation | β-keto ester, aq. HCl, Reflux | 80-90% | [4] |
Diagram 1: Mechanism of the Dieckmann Condensation
Caption: The Dieckmann condensation proceeds via enolate formation, intramolecular cyclization, and subsequent elimination.
B. Acid-Catalyzed Intramolecular Claisen Condensation
A closely related and historically significant method is the acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid.[4] This approach, detailed in a 1968 publication by Gerlach and Müller, offers an alternative to the base-mediated Dieckmann reaction.
In this method, the carboxylic acid functional group is activated by a strong acid, such as polyphosphoric acid (PPA) or a mixture of acetic anhydride and a strong acid. This activation generates a highly electrophilic acylium ion or a mixed anhydride, which is then susceptible to intramolecular attack by the enol form of the ketone. The subsequent cyclization and dehydration lead to the formation of the spirocyclic diketone.
The choice of an acid catalyst provides a complementary strategy to the base-catalyzed methods, particularly when the starting materials or intermediates are sensitive to basic conditions.
Experimental Protocol: Acid-Catalyzed Intramolecular Claisen Condensation
A representative procedure for this method is as follows:
-
Preparation of 4-(2-oxocyclopentyl)-butyric acid: This precursor can be synthesized through various methods, including the Michael addition of a cyclopentanone enamine to an appropriate α,β-unsaturated ester, followed by hydrolysis and decarboxylation.
-
Cyclization: The 4-(2-oxocyclopentyl)-butyric acid is treated with a strong acid catalyst, such as polyphosphoric acid, at an elevated temperature. Alternatively, a mixture of acetic anhydride and a catalytic amount of a strong acid like perchloric acid can be used.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water or ice and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure.
Table 2: Comparison of Base- and Acid-Catalyzed Intramolecular Condensations
| Feature | Dieckmann Condensation (Base-Catalyzed) | Intramolecular Claisen Condensation (Acid-Catalyzed) |
| Catalyst | Strong base (e.g., NaOEt) | Strong acid (e.g., PPA, H₂SO₄) |
| Key Intermediate | Enolate | Acylium ion / Enol |
| Substrate | Diester | Keto-acid |
| Advantages | Well-established, generally good yields. | Useful for base-sensitive substrates. |
| Disadvantages | Requires anhydrous conditions, potential for side reactions. | Can lead to charring at high temperatures. |
II. A Paradigm Shift: Rearrangement of a Bicyclic Precursor
Beyond cyclization strategies, a more unconventional and elegant historical approach to this compound involves the rearrangement of a bicyclic epoxide. This method, also described by Gerlach and Müller in 1968, showcases a different bond-forming logic, where the spirocyclic core is forged through a skeletal reorganization.[4]
The key starting material for this transformation is 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one. Upon treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), this epoxide undergoes a fascinating rearrangement. The Lewis acid coordinates to the oxygen atom of the epoxide, activating it for cleavage. A subsequent 1,2-hydride shift or alkyl shift initiates a cascade of bond migrations, ultimately leading to the formation of the thermodynamically more stable this compound.
This method highlights the power of rearrangement reactions in constructing complex molecular architectures from readily accessible starting materials. The causality of this transformation is rooted in the relief of ring strain and the formation of a more stable carbocation intermediate during the rearrangement process.
Experimental Protocol: Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one
-
Preparation of the Epoxide Precursor: The synthesis of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one can be achieved from a suitable bicyclic alkene through epoxidation, for example, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
-
Lewis Acid-Mediated Rearrangement: The epoxide is dissolved in an inert solvent, such as diethyl ether or dichloromethane, and treated with a catalytic amount of boron trifluoride etherate at low temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the starting material is consumed, the reaction is quenched with a mild base, such as sodium bicarbonate solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation under reduced pressure to afford pure this compound.
Diagram 2: Proposed Mechanism for the Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one
References
Theoretical and Computational Elucidation of Spiro[4.4]nonane-1,6-dione: A Guide for Researchers
Abstract
Spiro[4.4]nonane-1,6-dione, a structurally unique spirocyclic ketone, presents a compelling scaffold for medicinal chemistry and materials science.[1] Its rigid, three-dimensional architecture offers a unique vector for molecular design, while its chirality provides opportunities for stereospecific interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing this compound. We will explore its conformational landscape, delve into its electronic properties, and outline a robust protocol for predicting its spectroscopic signatures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing molecule.
Introduction: The Significance of this compound
This compound is a bicyclic organic compound with the molecular formula C₉H₁₂O₂.[2] Its structure consists of two cyclopentanone rings connected by a single spiro carbon atom.[1] This unique arrangement imparts significant conformational rigidity and a distinct three-dimensional shape, making it a valuable building block in the synthesis of complex molecules.
The applications of this compound and its derivatives are diverse, ranging from the development of chiral ligands for asymmetric catalysis to the creation of novel materials for organic optoelectronics.[1][3] In the realm of drug discovery, spirocyclic scaffolds are recognized as "privileged structures" due to their ability to present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.
A thorough understanding of the conformational preferences, electronic structure, and spectroscopic properties of this compound is paramount for its effective utilization. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating these characteristics at the atomic level.
Conformational Analysis: Unveiling the 3D Landscape
The two cyclopentanone rings in this compound are not planar and can adopt various puckered conformations to minimize ring strain. The most common conformations for five-membered rings are the "envelope" and "half-chair" (or "twist") forms.
Experimental evidence from X-ray analysis of the chiral (S)-enantiomer of this compound reveals that the five-membered rings adopt a conformation that is intermediate between the envelope and half-chair forms, with a closer resemblance to the half-chair.[4] The angle between the two carbonyl (C=O) vectors was determined to be 84°.[4] This experimental data serves as a critical benchmark for validating computational models.
Computational Workflow for Conformational Analysis
A systematic computational approach is essential to map the potential energy surface of this compound and identify its stable conformers.
Caption: Workflow for Computational Conformational Analysis.
Step-by-Step Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is converted into a 3D structure using molecular modeling software.
-
Conformational Search: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) is performed to efficiently explore the vast conformational space and identify a set of low-energy conformers.
-
DFT Geometry Optimization: The unique conformers from the initial search are then subjected to full geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) or a larger basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Refinement: For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory, such as a larger basis set (e.g., def2-TZVP) or a more sophisticated functional.
-
Analysis of Results: The relative energies of the identified conformers are analyzed to determine the most stable structures and their populations at a given temperature. The geometries of the lowest energy conformers should be compared with the experimental X-ray data.
Electronic Properties: Understanding Reactivity and Spectra
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, reflecting their nucleophilic character.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the carbonyl carbons, indicating their electrophilic nature.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential (red) around the carbonyl oxygens, indicating their suitability for electrophilic attack, and positive potential (blue) around the carbonyl carbons and hydrogen atoms.
Spectroscopic Characterization: Bridging Theory and Experiment
DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ketone groups. DFT calculations can predict the frequency of this and other vibrational modes. A comparison of the calculated and experimental IR spectra can provide confidence in the accuracy of the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be directly compared with experimental NMR data to aid in signal assignment and structural elucidation.
| Property | Computational Method | Expected Outcome |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Identification of stable conformers, comparison with X-ray data. |
| Electronic Properties | FMO and MEP analysis | Insights into reactivity, HOMO-LUMO energy gap. |
| IR Spectrum | DFT frequency calculations | Prediction of vibrational frequencies, especially the C=O stretch. |
| NMR Spectrum | GIAO-DFT | Prediction of ¹H and ¹³C chemical shifts for structural confirmation. |
Applications in Drug Discovery and Materials Science
The insights gained from theoretical and computational studies of this compound can be directly applied to the design of novel molecules with specific functions.
-
Drug Discovery: By understanding the three-dimensional shape and electronic properties of the spiro scaffold, medicinal chemists can design derivatives with improved binding to biological targets. The conformational rigidity of the spirocycle can reduce the entropic penalty upon binding, leading to higher affinity.
-
Materials Science: The ability to tune the electronic properties of this compound through chemical modification makes it an attractive core for the development of organic materials with tailored optical and electronic properties for applications in OLEDs and other electronic devices.
Conclusion
Theoretical and computational studies provide a powerful and indispensable framework for understanding the fundamental properties of this compound. By combining DFT calculations with experimental data, researchers can gain a detailed understanding of its conformational landscape, electronic structure, and spectroscopic signatures. This knowledge is crucial for unlocking the full potential of this versatile spirocyclic scaffold in the development of new drugs and advanced materials.
References
An In-Depth Technical Guide to the Stability and Degradation Pathways of Spiro[4.4]nonane-1,6-dione
Introduction: The Significance of Spiro[4.4]nonane-1,6-dione
This compound, a bicyclic compound featuring two five-membered rings fused at a central spiro atom, is a valuable synthetic intermediate in medicinal and materials chemistry.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and spirocyclic frameworks found in various natural products and pharmacologically active compounds.[3][4][5][6][7] The stereoselective reduction of its ketone functionalities, for instance, yields spiro[4.4]nonane-1,6-diols, which are precursors to chiral phosphine ligands used in asymmetric synthesis.[3][8] Given its foundational role in the development of novel chemical entities, a thorough understanding of the stability and degradation pathways of this compound is paramount for ensuring the quality, safety, and efficacy of its downstream applications, particularly in the pharmaceutical industry.
This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. As direct literature on its degradation is scarce, this document outlines a prospective analysis based on the chemical functionalities present in the molecule and established principles of forced degradation studies.[9][10][11][12] It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into designing and executing robust stability testing programs.
Core Stability Profile and Forced Degradation Strategy
The intrinsic stability of a molecule is a critical parameter in drug development and materials science. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the degradation pathways of a substance under more severe conditions than those it would experience during its shelf life.[9][10][11][12] These studies are crucial for the development of stability-indicating analytical methods, formulation development, and for meeting regulatory requirements.[9][10]
A typical forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9][11][13] The following sections will delve into the probable degradation pathways under each of these conditions, providing detailed experimental protocols and analytical considerations.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a generalized workflow for conducting forced degradation studies on this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Potential Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many organic molecules, particularly those containing ester, amide, or, in this case, ketone functionalities, which can undergo reactions catalyzed by acid or base.[9][14] While ketones are generally more stable to hydrolysis than esters, under forcing conditions, reactions can occur.
Under strong acidic conditions, the carbonyl oxygen of this compound can be protonated, making the carbonyl carbon more electrophilic. While direct hydrolysis of the ketone is unlikely, acid catalysis could facilitate rearrangements or aldol-type condensation reactions if enolization occurs. A potential, though less likely, pathway could involve a pinacol-type rearrangement if one of the ketone groups were to be reduced in situ.
In the presence of a strong base, enolate formation is a likely event. The resulting enolates can participate in various reactions, including self-condensation (aldol condensation) or other rearrangements. For a dione like this compound, intramolecular aldol condensation could potentially lead to the formation of new ring systems.
The following diagram illustrates a plausible base-catalyzed degradation pathway involving enolate formation and subsequent intramolecular reaction.
Caption: Plausible base-catalyzed degradation pathway of this compound.
Oxidative Degradation
The ketone functional groups in this compound are susceptible to oxidation, particularly through a Baeyer-Villiger type oxidation.[15] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester). The regioselectivity of this oxidation would depend on the migratory aptitude of the adjacent carbon atoms. Given the symmetrical nature of the cyclopentanone rings, two possible lactone products could be formed.
The following diagram illustrates the potential Baeyer-Villiger oxidation of this compound.
Caption: Potential Baeyer-Villiger oxidation of this compound.
Photolytic Degradation
Photodegradation involves the chemical breakdown of a molecule due to the absorption of light energy.[16] Ketones can undergo various photochemical reactions, including Norrish Type I and Type II reactions.
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. For this compound, this could lead to ring-opening and the formation of a diradical species, which could then undergo further reactions like decarbonylation or intramolecular rearrangement.
-
Norrish Type II Reaction: This reaction requires a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol derivative or cleave to form an enol and an alkene.
Thermal Degradation
Thermal decomposition involves the breakdown of a compound at elevated temperatures.[17][18][19][20][21] For this compound, high temperatures could induce cleavage of the C-C bonds, potentially leading to fragmentation of the ring systems. Decarbonylation (loss of carbon monoxide) is a common thermal degradation pathway for ketones. The stability of the spirocenter at high temperatures would also be a key factor to investigate.
Experimental Protocols for Forced Degradation Studies
The following table outlines the recommended experimental conditions for conducting forced degradation studies on this compound. These conditions are based on general guidelines for forced degradation studies and the expected reactivity of the molecule.[9][10][11][13]
| Stress Condition | Reagents and Conditions | Duration | Analytical Considerations |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl at RT and 60°C | Up to 7 days | Neutralize sample before analysis. Monitor for new peaks by HPLC. |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH at RT and 60°C | Up to 7 days | Neutralize sample before analysis. Monitor for new peaks by HPLC. |
| Oxidation | 3% H₂O₂, 30% H₂O₂ at RT | Up to 7 days | Use a dark container to prevent photo-oxidation. Monitor by HPLC. |
| Photolysis | Exposure to UV (254 nm) and visible light | Up to 7 days | Conduct in a photostability chamber. Compare with a dark control. |
| Thermal Stress | Solid state at 60°C, 80°C, and 105°C | Up to 7 days | Monitor for changes in physical appearance and purity by HPLC. |
Analytical Methodologies for Characterization of Degradants
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated to resolve this compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products by providing molecular weight information. Tandem MS (MS/MS) can be used for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for the definitive structural characterization of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, such as the appearance of hydroxyl or carboxyl groups, or the disappearance of the ketone carbonyl stretch.
Conclusion and Future Perspectives
While this compound is a valuable building block in chemical synthesis, a comprehensive understanding of its stability is essential for its effective application, especially in the pharmaceutical field. This technical guide has outlined the probable degradation pathways of this spirocyclic dione under various stress conditions, drawing upon fundamental principles of organic chemistry and established practices in forced degradation studies.
The proposed hydrolytic, oxidative, photolytic, and thermal degradation pathways provide a roadmap for researchers to design and execute rigorous stability testing programs. The successful identification and characterization of any degradation products will not only ensure the quality and safety of materials derived from this compound but also contribute to a deeper understanding of the chemical behavior of this important molecular scaffold. Further experimental work is necessary to validate these proposed pathways and to quantify the degradation kinetics under different conditions.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. ijper.org [ijper.org]
- 14. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Chiroptical Properties of Enantiopure Spiro[4.4]nonane-1,6-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chiroptical properties of enantiopure Spiro[4.4]nonane-1,6-dione, a versatile chiral building block with significant potential in asymmetric synthesis and medicinal chemistry.
Introduction: The Significance of Chirality in Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, possess a unique three-dimensional architecture that is increasingly recognized as a privileged scaffold in drug discovery.[1] The inherent rigidity and defined spatial orientation of substituents in spirocycles can lead to enhanced binding affinity and selectivity for biological targets. When the spiro center is a stereocenter, as in the case of this compound, the resulting enantiomers can exhibit profoundly different biological activities. A deep understanding of the chiroptical properties of these enantiomers is therefore paramount for their effective application in the development of novel therapeutics and chiral ligands.
This guide will delve into the synthesis of enantiopure this compound, provide a detailed analysis of its chiroptical characteristics, and present both experimental and computational methodologies for their determination.
Synthesis and Enantiomeric Resolution: Accessing the Pure Enantiomers
The preparation of enantiomerically pure this compound is a critical first step for the study of its chiroptical properties. Several successful strategies have been reported, with a notable and practical approach involving a kinetic resolution mediated by baker's yeast.[2] This bioreduction strategy allows for the gram-scale preparation of both the (R)- and (S)-enantiomers with excellent enantiopurities (up to >99% ee).[2]
Another effective method involves the resolution of racemic trans,trans-spiro[4.4]nonane-1,6-diol, a precursor to the dione, through the formation of diastereomeric esters with a chiral resolving agent such as (-)-camphanic acid.[2] Subsequent separation of the diastereomers and oxidation of the enantiopure diols yields the desired enantiomers of this compound.
References
The Spiro[4.4]nonane-1,6-dione Core: A Technical Guide for Drug Discovery Professionals
Introduction: The Allure of the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1] The deliberate introduction of three-dimensionality into drug candidates is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic profiles.[2][3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift.[4] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool to optimize ligand-target interactions and modulate physicochemical properties.[5]
This guide provides an in-depth technical review of the Spiro[4.4]nonane-1,6-dione core, a versatile and synthetically accessible scaffold. We will explore its synthesis, chemical properties, and the diverse biological activities of its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of the this compound Core
The this compound scaffold possesses a unique set of physicochemical properties that make it an attractive starting point for drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [6] |
| Molar Mass | 152.19 g/mol | [6] |
| Topological Polar Surface Area | 34.1 Ų | [6] |
| Rotatable Bond Count | 0 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Synthesis of the this compound Core
The construction of the this compound framework can be achieved through several synthetic strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Classical Racemic Synthesis: Intramolecular Cyclizations
Traditional approaches to racemic this compound often rely on intramolecular cyclization reactions, such as the Dieckmann condensation or Friedel-Crafts acylation.[7] These methods are robust and suitable for large-scale synthesis.
Conceptual Workflow for Racemic Synthesis
Caption: General workflow for racemic synthesis.
Asymmetric Synthesis: A Practical Approach to Enantiopure Scaffolds
For applications where specific stereoisomers are required, such as in chiral ligand development or stereospecific drug-target interactions, asymmetric synthesis is crucial. A practical and scalable asymmetric synthesis of enantiopure this compound has been developed, employing a key Dieckmann cyclization step.[3]
Experimental Protocol: Asymmetric Synthesis via Dieckmann Cyclization [3]
This protocol outlines a key step in the asymmetric synthesis, the Dieckmann cyclization, to generate the spiro five-membered ring.
-
Substrate Preparation: The synthesis begins with a readily available ketone precursor which undergoes kinetic resolution using baker's yeast. This is followed by a sequence of hydroformylation, oxidation, and esterification to yield the Dieckmann condensation precursor.
-
Ketal Protection: To prevent racemization under the basic conditions of the Dieckmann condensation, the β-ketone carbonyl group of the precursor is masked by forming a ketal with a 1,3-diol derivative.
-
Dieckmann Cyclization: The protected precursor is then subjected to an intramolecular Dieckmann condensation to form the second five-membered ring, thus creating the spiro[4.4]nonane skeleton.
-
Deprotection and Decarboxylation: The ketal protecting group is removed, and the resulting β-keto ester is decarboxylated to afford the enantiopure this compound.
This method allows for the gram-scale preparation of both enantiomers with high enantiopurity (>99% ee).[3]
Chemical Reactivity and Derivatization
The two ketone functionalities of the this compound core provide reactive handles for a wide range of chemical transformations, enabling the synthesis of a diverse library of analogs.
Reduction to Spirodiols
The dione can be readily reduced to the corresponding diols, which can serve as chiral ligands or be further functionalized.[8] The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.[8]
Typical Experimental Protocol: Reduction with LiAlH₄ [8]
-
A solution of this compound in diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether under a nitrogen atmosphere.
-
The reaction mixture is stirred at ambient temperature for several hours.
-
The reaction is quenched by the careful addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered, and the organic layer is dried and concentrated to yield the crude diol mixture.
-
The different stereoisomers (cis,cis; cis,trans; and trans,trans) can be separated by column chromatography.
Synthesis of Heterocyclic Analogs
The ketone groups are excellent electrophiles for condensation reactions with various nucleophiles, leading to the formation of diverse heterocyclic spiro compounds. This is a powerful strategy for introducing new pharmacophores and modulating the physicochemical properties of the core scaffold.
Workflow for Heterocyclic Analog Synthesis
Caption: Synthesis of diverse heterocyclic analogs.
Applications in Drug Discovery: Case Studies
The this compound core and its analogs have shown promise in various therapeutic areas, demonstrating a range of biological activities.
Anticancer Activity
Several studies have explored the anticancer potential of spiro compounds. For instance, novel spiro-acenaphthylene tethered-[3][9][10]-thiadiazole derivatives have demonstrated significant efficacy against various cancer cell lines.[11] One such compound exhibited potent activity against the renal cancer cell line RXF393 with an IC₅₀ value of 7.01 µM, which was more potent than the standard drug doxorubicin (IC₅₀ = 13.54 µM).[11] Furthermore, spiro indoline-2-one derivatives have shown significant anticancer potential against the MCF-7 breast cancer cell line.[12]
Table of Anticancer Activity of Selected Spiro Compounds
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Spiro-acenaphthylene thiadiazole | RXF393 (Renal) | 7.01 | [11] |
| Spiro-acenaphthylene thiadiazole | HT29 (Colon) | 24.3 | [11] |
| Spiro-acenaphthylene thiadiazole | LOX IMVI (Melanoma) | 9.55 | [11] |
| Spiro indoline-2-one (SSSK16) | MCF-7 (Breast) | 0.44 | [12] |
| Spiro indoline-2-one (SSSK17) | MCF-7 (Breast) | 0.04 | [12] |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 | [10] |
| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | 3.16 | [10] |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | 4.2 | [10] |
Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy.[2][5] A series of potent spiro HPK1 inhibitors have been developed, with one compound exhibiting an IC₅₀ of 2.67 nM.[13] These inhibitors have demonstrated favorable in vivo pharmacokinetic properties and antitumor efficacy in preclinical models.[13]
HPK1 Signaling Pathway and Inhibition
HPK1 acts as a crucial negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[9][14] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the degradation of SLP-76 and attenuation of the T-cell response.[9][14] Spirocyclic HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby enhancing T-cell activation and antitumor immunity.[5]
HPK1 Signaling Pathway Diagram
Caption: Simplified HPK1 signaling pathway.
Conclusion and Future Outlook
The this compound core represents a privileged scaffold in modern drug discovery. Its synthetic tractability, coupled with the ability to generate a wide array of structurally diverse analogs, makes it an invaluable tool for medicinal chemists. The successful development of potent and selective inhibitors targeting challenging enzymes like HPK1 underscores the potential of this spirocyclic system. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that the this compound core and its derivatives will play an increasingly important role in the discovery and development of next-generation therapeutics.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Leveraging the C₂-Symmetric Spiro[4.4]nonane-1,6-dione Scaffold
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in drug development and materials science. Chiral auxiliaries and scaffolds provide a powerful strategy for controlling stereochemistry during chemical transformations.[1] This guide focuses on Spiro[4.4]nonane-1,6-dione, a unique C₂-symmetric chiral building block, valued for its rigid conformational structure and versatile synthetic potential.[2] Unlike traditional chiral auxiliaries that are typically appended and cleaved, this spirocyclic dione often serves as a core chiral scaffold from which complex, three-dimensional molecules are constructed. This document provides detailed protocols for the preparation of enantiopure this compound and its subsequent application in diastereoselective transformations, including the Paal-Knorr synthesis of novel spiro-bis-pyrrolidine ligands and stereocontrolled reductions to valuable chiral diols.
Part I: Preparation of Enantiopure (R)- and (S)-Spiro[4.4]nonane-1,6-dione
Principle of the Method
The foundation of any asymmetric synthesis using a chiral scaffold is the availability of the scaffold in high enantiopurity. While several methods exist for synthesizing this compound, achieving enantiopurity often relies on resolution techniques. A highly practical and scalable approach involves the kinetic resolution of a ketone precursor using bioreduction with common baker's yeast (Saccharomyces cerevisiae).[2][3] This process selectively reduces one enantiomer of the precursor to an alcohol, allowing for the separation of the unreacted, enantiopure ketone. Subsequent chemical steps then convert this resolved precursor into the final enantiopure spiro-dione. This biotechnological approach is cost-effective and environmentally benign, providing access to both (R)- and (S)-enantiomers on a gram scale with excellent enantiomeric excess (>99% ee).[3][4]
Workflow for Synthesis of Enantiopure this compound
Caption: Workflow for preparing both enantiomers of this compound.
Protocol 1: Asymmetric Synthesis via Kinetic Resolution
This protocol is an adapted representation based on the synthetic strategy reported in the literature.[3]
-
Bioreduction (Kinetic Resolution):
-
In a suitable fermentation vessel, suspend baker's yeast in a buffered sucrose solution at 30 °C.
-
Add the racemic ketone precursor (e.g., ethyl 1-allyl-2-oxocyclopentanecarboxylate) to the yeast suspension.
-
Stir the mixture vigorously for 48-72 hours, monitoring the reaction progress by chiral GC or HPLC.
-
After the reaction reaches approximately 50% conversion, terminate it by adding ethyl acetate and celite.
-
Filter the mixture and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
-
Separation:
-
Purify the resulting mixture of unreacted ketone and reduced alcohol by flash column chromatography on silica gel. This separates the enantiomerically enriched ketone from its corresponding alcohol diastereomer.
-
-
Conversion to Spiro-dione:
-
Take the enantiopure ketone through a four-step sequence: a. Hydroformylation of the allyl group to form an aldehyde. b. Oxidation of the aldehyde to a carboxylic acid. c. Esterification of the carboxylic acid. d. Dieckmann Cyclization under basic conditions to form the second five-membered ring, yielding the final this compound.
-
Note: To obtain the other enantiomer of the spiro-dione, the separated alcohol from step 2 is first oxidized back to the ketone, which is then subjected to the same four-step sequence.
-
| Parameter | Expected Outcome | Reference |
| Enantiomeric Excess (ee) | >99% | [3] |
| Overall Yield ((R)-enantiomer) | ~54% | [3] |
| Overall Yield ((S)-enantiomer) | ~42% | [3] |
| Scale | Gram-scale feasible | [3][4] |
Part II: Application in Diastereoselective Paal-Knorr Synthesis
Concept and Rationale
The Paal-Knorr synthesis is a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[5][6] this compound presents a unique substrate for this reaction; its C₂-symmetric structure contains two distinct 1,4-dicarbonyl functionalities within a rigid spirocyclic framework. Reacting an enantiopure dione with a chiral, non-racemic primary amine provides an excellent platform for a diastereoselective double cyclization. This transformation creates a novel C₂-symmetric spiro-bis-pyrrolidine derivative. The rationale is to leverage the stereochemical information from both the spiro scaffold and the chiral amine to control the formation of new stereocenters, resulting in a single diastereomer. The resulting rigid, chiral bis-amine structures are high-value targets as potential ligands for asymmetric metal catalysis.
Mechanism of the Paal-Knorr Reaction on the this compound Scaffold
Caption: Mechanism for the diastereoselective Paal-Knorr synthesis.
Protocol 2: Diastereoselective Synthesis of a Chiral Spiro-Bis-Pyrrolidine
-
Reaction Setup:
-
To a solution of enantiopure (S)-Spiro[4.4]nonane-1,6-dione (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add the chiral primary amine (e.g., (R)-1-phenylethylamine) (2.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Follow the reaction progress by TLC or LC-MS until the starting dione is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired spiro-bis-pyrrolidine diastereomer.
-
-
Characterization:
-
Determine the diastereomeric ratio (dr) of the purified product using ¹H NMR spectroscopy or chiral HPLC.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part III: Diastereoselective Reduction to Chiral Spiro-Diols
Concept and Rationale
The two carbonyl groups of this compound can be reduced to hydroxyl groups, yielding spiro[4.4]nonane-1,6-diols. These diols are themselves valuable chiral ligands and synthetic intermediates.[3] The reduction of the enantiopure dione is a highly diastereoselective process, and the stereochemical outcome can be precisely controlled by the choice of reducing agent.[7] This control arises from the steric environment of the rigid spirocyclic core. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl, while smaller or chelating agents may exhibit different selectivities. This allows for the targeted synthesis of specific diol diastereomers (cis,cis, cis,trans, or trans,trans) from a single enantiopure precursor.
Workflow for Diastereoselective Reduction
Caption: Reagent-controlled synthesis of diol diastereomers.
Protocol 3: Synthesis of (1S, 5S, 6R)-Spiro[4.4]nonane-1,6-diol (cis,trans-diol)
This protocol is based on literature procedures for the diastereoselective reduction of the dione.[7]
-
Reaction Setup:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve enantiopure (S)-Spiro[4.4]nonane-1,6-dione (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) (2.5 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Quenching and Workup:
-
Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography to yield the pure cis,trans-diol.
-
Confirm stereochemistry and purity via ¹H NMR, ¹³C NMR, and comparison to literature data.
-
| Reducing Agent | Major Diol Product | Approx. Yield | Reference |
| BH₃·THF | cis,trans-diol | 91% | [7] |
| LiAlH₄ | trans,trans-diol | 15% | [7] |
| Lithium n-butyldiisobutylaluminium hydride | cis,cis-diol | 88% | [7] |
Troubleshooting and Key Considerations
-
Enantiopurity is Critical: The enantiomeric excess of the starting spiro-dione directly dictates the maximum possible enantiopurity of the final products. Always verify the ee% of the starting material by chiral HPLC or GC.
-
Anhydrous Conditions: The reduction protocols, particularly those involving metal hydrides, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
-
Diastereomer Separation: While the reactions are highly diastereoselective, minor diastereomers may form. Separation by silica gel chromatography is usually effective but may require careful optimization of the solvent system.
-
Reaction Monitoring: For the Paal-Knorr synthesis, the reaction can be slow. Monitor carefully to avoid decomposition of the product under prolonged heating.
References
Application Notes & Protocols: Spiro[4.4]nonane-1,6-dione as a Versatile Precursor for Natural Product Synthesis
Introduction: The Strategic Value of Spiro[4.4]nonane-1,6-dione in Complex Synthesis
The spiro[4.4]nonane framework is a recurring and vital structural motif in a multitude of natural products and pharmacologically active compounds.[1] Its inherent three-dimensionality and conformational rigidity offer a unique scaffold that is highly prized in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. This compound, in particular, serves as a powerful and versatile starting material for the stereocontrolled synthesis of complex molecular architectures. The two ketone functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of intricate polycyclic systems.
This guide provides an in-depth exploration of the synthesis and application of this compound as a precursor in natural product synthesis. We will delve into detailed experimental protocols for its preparation and key transformations, and illustrate its strategic importance through its application in the synthesis of architecturally complex natural products such as Fredericamycin A and Cephalotaxine.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 27723-43-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-78 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound: The Dieckmann Condensation
The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation of a suitably substituted adipic acid ester. This reaction is a cornerstone of five-membered ring formation in organic synthesis. A practical asymmetric synthesis has also been reported, allowing for the preparation of enantiopure this compound, a valuable precursor for chiral ligand development.[2]
Conceptual Workflow for Dieckmann Condensation
Caption: Dieckmann condensation for this compound synthesis.
Detailed Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Dieckmann condensation methodologies.[2]
Materials:
-
Diethyl 3,3'-(cyclopentane-1,1-diyl)dipropanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash. Add anhydrous toluene (200 mL) to the flask.
-
Addition of Ester: While stirring under a nitrogen atmosphere, add a solution of diethyl 3,3'-(cyclopentane-1,1-diyl)dipropanoate (1.0 eq) in anhydrous toluene (50 mL) dropwise to the sodium hydride suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water until the evolution of gas ceases. Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.
-
Hydrolysis and Decarboxylation: Heat the acidified mixture to reflux for 4-6 hours to effect hydrolysis of the ester and decarboxylation.
-
Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Key Transformations of this compound
The synthetic utility of this compound is largely derived from the reactivity of its two ketone groups. A key transformation is its reduction to the corresponding diols, which can serve as chiral ligands or be further functionalized.
Reduction to Spiro[4.4]nonane-1,6-diols
The reduction of this compound can be achieved with various reducing agents, with the stereochemical outcome being highly dependent on the choice of reagent and reaction conditions.[3] For instance, catalytic hydrogenation can lead to different diastereomers depending on the catalyst and solvent used. A typical laboratory-scale reduction can be performed using lithium aluminum hydride (LiAlH₄).
Detailed Protocol: Reduction of this compound with LiAlH₄
This protocol is adapted from a published procedure.[3]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate decahydrate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq) and anhydrous diethyl ether (100 mL).
-
Addition of Dione: While stirring at room temperature, slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether (50 mL) over a period of one hour.
-
Reaction: Continue stirring at room temperature for an additional four hours after the addition is complete.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate until the gray suspension turns white and the evolution of gas ceases.
-
Purification: Stir the mixture for an additional 30 minutes, then filter through a pad of Celite. Wash the filter cake with diethyl ether. Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of diols. The diastereomers can be separated by column chromatography on silica gel.[3]
Application in Natural Product Synthesis: Strategic Insights
This compound is a strategic precursor for the synthesis of several complex natural products, including the antitumor antibiotic Fredericamycin A and the alkaloid Cephalotaxine.
Fredericamycin A: Constructing the Spirocyclic Core
Fredericamycin A possesses a unique spiro[4.4]nonane core fused to a complex polycyclic aromatic system. Synthetic approaches towards Fredericamycin A have identified the spiro[4.4]nonane system as a key strategic element.[4] The dione functionality of this compound allows for the construction of the requisite cyclopentanonaphthoquinone nucleus through a series of annulation reactions.
Proposed Synthetic Workflow towards a Fredericamycin A Intermediate
Caption: Synthetic strategy for the Fredericamycin A core.
Cephalotaxine: A Spiro[4.4]azanonane Skeleton
The Cephalotaxus alkaloids, such as Cephalotaxine, feature a spiro[4.4]azanonane core. Synthetic strategies towards these alkaloids often involve the construction of a spiro[4.4]nonane system which is then elaborated into the final heterocyclic structure.[1][5][6] An enantioselective formal synthesis of (-)-cephalotaxine has been achieved using an alkylidene carbene 1,5-CH insertion reaction to construct the spiro[4.4]azanonane core.[1] While not directly starting from this compound, these syntheses highlight the importance of the spiro[4.4]nonane framework in accessing this class of natural products. The dione could serve as a precursor to a suitably functionalized cyclopentane ring for subsequent annulation to form the azepine ring.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of complex natural products. Its bifunctional nature allows for a wide range of chemical manipulations, enabling the construction of intricate spirocyclic and polycyclic systems. The protocols and strategic insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the full potential of this valuable precursor. Future research in this area will likely focus on the development of novel asymmetric syntheses of functionalized this compound derivatives and their application in the total synthesis of ever more complex and biologically active natural products.
References
- 1. A formal synthesis of (-)-cephalotaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Methodology for the synthesis of the spiro[4.4]nonane system: an approach for the total synthesis of fredericamycin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A formal synthesis of (-)-cephalotaxine. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Diastereoselective Reduction of Spiro[4.4]nonane-1,6-dione
Abstract
Spiro[4.4]nonane-1,6-dione is a pivotal precursor for synthesizing chiral spirocyclic diols, which are of significant interest as chiral ligands in asymmetric catalysis and as scaffolds in medicinal chemistry.[1][2] The reduction of its two ketone functionalities presents a significant stereochemical challenge, with the potential to form three distinct diastereomers: cis,cis, cis,trans, and trans,trans-spiro[4.4]nonane-1,6-diol. This guide provides a comprehensive overview of established protocols for the diastereoselective reduction of the title dione. We delve into the mechanistic rationale behind different methodologies, including metal hydride reductions and catalytic hydrogenations, to provide researchers with the tools to selectively synthesize the desired stereoisomer. Each protocol is detailed with step-by-step instructions, reaction workflows, and a comparative analysis of expected outcomes.
Introduction: The Stereochemical Challenge
The rigid, three-dimensional structure of spirocycles makes them highly valuable in fields where molecular conformation is critical, such as drug discovery and asymmetric synthesis.[3][4] The reduction of this compound (prepared according to published methods) is the primary route to the corresponding diols.[1] However, the sequential reduction of the two prochiral ketone centers necessitates precise control to achieve high diastereoselectivity.
The choice of reducing agent and reaction conditions profoundly influences the stereochemical outcome, dictating the facial selectivity of the hydride or hydrogen attack on each carbonyl group.[1][5] This document outlines protocols that leverage these effects to favor the formation of a specific diastereomer.
Core Mechanistic Principles of Ketone Reduction
The transformation of a ketone to a secondary alcohol is fundamentally a reduction reaction, typically achieved through two primary pathways: catalytic hydrogenation or nucleophilic hydride addition.
-
Catalytic Hydrogenation : This heterogeneous reaction involves the use of molecular hydrogen (H₂) and a metal catalyst (e.g., Pt, Pd, Raney Ni).[6] The catalyst surface adsorbs and dissociates the hydrogen gas, facilitating its stepwise addition across the carbonyl double bond.[7][8]
-
Metal Hydride Reduction : Reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) act as a source of the hydride ion (H⁻).[9] The reaction proceeds via nucleophilic attack of the electron-rich hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol.[10][11]
Caption: General pathways for the reduction of a ketone to an alcohol.
Diastereoselective Reduction Protocols
The stereochemical outcome of the reduction of this compound is highly sensitive to the steric bulk of the reducing agent and the reaction conditions. The first reduction creates a hydroxyl group that can direct the approach of the reducing agent to the second ketone.
Protocol 1: Synthesis of trans,trans-Spiro[4.4]nonane-1,6-diol via Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful, unhindered reducing agent. Its small size allows the hydride to attack the carbonyl from the less sterically hindered face, which, in this spirocyclic system, leads preferentially to the trans,trans isomer.[1][5]
Experimental Protocol:
-
1. Reaction Setup:
-
a. To a 500 mL two-necked, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add Lithium Aluminum Hydride (LiAlH₄, 4.02 g) and anhydrous diethyl ether (100 mL) under a dry nitrogen atmosphere.[1]
-
b. In a separate flask, dissolve this compound (8.04 g) in anhydrous diethyl ether (50 mL).[1]
-
-
2. Reagent Addition:
-
a. While stirring the LiAlH₄ suspension at ambient temperature, add the dione solution dropwise from the dropping funnel over a period of one hour.[1]
-
-
3. Reaction Progression:
-
a. After the addition is complete, continue stirring the reaction mixture for an additional four hours at ambient temperature.[1]
-
-
4. Workup and Quenching:
-
a. Cool the reaction mixture to 0-2 °C using an ice bath.[1]
-
b. CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add water (4 mL) dropwise to quench the excess LiAlH₄.
-
c. Add 15% aqueous sodium hydroxide solution (4 mL), followed by water (12 mL).
-
d. Stir the resulting mixture until a white, granular precipitate of aluminum salts forms.
-
-
5. Isolation:
-
a. Filter the mixture through a pad of Celite or silica gel, washing the precipitate thoroughly with diethyl ether.
-
b. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
6. Purification:
-
a. The resulting mixture of diols can be separated by column chromatography on silica gel.[1]
-
Caption: Experimental workflow for the synthesis of the trans,trans-diol.
Protocol 2: Synthesis of cis,trans-Spiro[4.4]nonane-1,6-diol via Borane-THF (BH₃·THF) Reduction
The use of borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent has been shown to favor the formation of the cis,trans-diol.[5] Borane is less reactive than LiAlH₄ and its coordination to the first-formed hydroxyl group can influence the stereochemical course of the second reduction.
Experimental Protocol:
-
1. Reaction Setup:
-
a. In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (5.0 g, 32.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
b. Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
-
2. Reagent Addition:
-
a. Slowly add a 1.0 M solution of BH₃·THF (72.2 mL, 72.2 mmol, 2.2 equivalents) via syringe over 30 minutes.
-
-
3. Reaction Progression:
-
a. After addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
4. Workup and Quenching:
-
a. Cool the mixture back to 0 °C.
-
b. Slowly add methanol (20 mL) to quench the excess borane. CAUTION: Hydrogen gas evolution.
-
c. Add 3 M hydrochloric acid (HCl, 30 mL) and stir for 30 minutes.
-
-
5. Isolation:
-
a. Extract the mixture with ethyl acetate (3 x 50 mL).
-
b. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then brine.
-
c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
6. Purification:
-
a. Purify the crude product by column chromatography on silica gel to isolate the cis,trans-diol.
-
Protocol 3: Synthesis of cis,cis-Spiro[4.4]nonane-1,6-diol via Sterically Hindered Hydride Reagents
To achieve the cis,cis diastereomer, a sterically demanding reducing agent is required. The significant bulk of the reagent forces the hydride to approach from a specific trajectory, overriding the inherent steric bias of the substrate. Lithium n-butyldiisobutylaluminium hydride is reported to give the cis,cis-diol with high selectivity.[5]
Experimental Rationale: The large isobutyl and butyl groups on the aluminum atom create a highly congested reagent. This steric hindrance dictates the facial selectivity of the hydride delivery to both carbonyl groups, leading to the formation of the cis,cis product. The protocol would be analogous to those above, involving slow addition of the reagent at low temperature in an anhydrous ether-type solvent, followed by a careful aqueous workup.
Catalytic Hydrogenation: The Solvent Effect
Catalytic hydrogenation offers an alternative reduction pathway, but the stereoselectivity is profoundly influenced by the choice of catalyst and, most notably, the solvent.[1]
-
Raney Nickel in Ethanol: Hydrogenation using Raney Nickel in ethanol yields a mixture of diols, with the cis,trans isomer being the major product.[1]
-
Platinum-on-Charcoal (Pt/C) in Acetic Acid: A dramatic shift in selectivity is observed when the solvent is changed to acetic acid. Under these conditions, Pt/C catalysis smoothly hydrogenates the dione to give predominantly the cis,trans product, with no trans,trans isomer observed. The acidic medium likely influences the substrate's conformation or its interaction with the catalyst surface, leading to this high selectivity.[1]
Comparative Summary of Reduction Protocols
The selection of a specific protocol is determined by the desired stereoisomer. The following table summarizes the outcomes of the various methods discussed.
| Method | Reagent/Catalyst | Solvent | Key Outcome / Major Product | Reference |
| Metal Hydride | LiAlH₄ | Diethyl Ether | trans,trans-diol | [1][5] |
| Metal Hydride | BH₃·THF | THF | cis,trans-diol | [5] |
| Metal Hydride | Li(n-Bu)(i-Bu)₂AlH | N/A | cis,cis-diol | [5] |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | Mixture, major: cis,trans-diol | [1] |
| Catalytic Hydrogenation | Pt/C | Acetic Acid | Predominantly cis,trans-diol | [1] |
Conclusion
The reduction of this compound is a versatile process that can be precisely controlled to yield specific diastereomers of the corresponding 1,6-diol. The protocols detailed in this guide demonstrate that a judicious choice of reducing agent—from small, reactive species like LiAlH₄ to bulky aluminum hydrides and catalytic systems sensitive to solvent polarity—allows for the targeted synthesis of the trans,trans, cis,cis, or cis,trans diols. This stereochemical control is paramount for the subsequent application of these valuable spirocyclic building blocks in advanced chemical synthesis. Researchers are advised to monitor reactions carefully and utilize chromatographic purification to isolate the desired, stereochemically pure products.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 7. study.com [study.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Application Note: Spiro[4.4]nonane-1,6-dione as a Versatile Scaffold in Domino Reactions for the Synthesis of Complex Heterocycles
Introduction: The Architectural Elegance of Spiro[4.4]nonane-1,6-dione
Spirocyclic frameworks are a cornerstone of modern medicinal chemistry and materials science, imparting a rigid three-dimensional geometry that is highly advantageous for molecular recognition and the development of novel functionalities.[1] Among these, this compound stands out as a particularly valuable building block. Its C2-symmetric structure, featuring two five-membered rings joined by a central quaternary carbon, and the presence of two reactive ketone functionalities make it an ideal starting material for the construction of complex molecular architectures.[2] While traditionally used in the synthesis of chiral ligands and as a precursor to spirodiols, its potential in cascade or domino reactions—processes that form multiple chemical bonds in a single synthetic operation—is an area of burgeoning interest.[3][4] Such reactions are highly sought after for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[5]
This application note details a powerful domino reaction strategy that leverages the dual reactivity of this compound to construct novel, densely functionalized polycyclic spiro-heterocycles. We present a protocol for a domino Knoevenagel condensation/intramolecular Michael addition sequence, a robust method for creating multiple C-C and C-N bonds in one pot.
Core Concept: A Domino Knoevenagel/Intramolecular Michael Addition Cascade
The fundamental principle of this application is the sequential, uninterrupted reaction of both carbonyl groups of this compound with a carefully chosen bifunctional reagent. For this protocol, we utilize malononitrile, a common C-H acid, which first engages in a Knoevenagel condensation, followed by an intramolecular Michael addition, leading to a complex, fused heterocyclic system. The causality behind this one-pot sequence lies in the generation of a highly reactive intermediate after the initial condensation, which is perfectly poised for a subsequent intramolecular cyclization.
The workflow can be visualized as a controlled molecular origami, where a simple, symmetric starting material is folded into a complex three-dimensional structure.
Caption: General workflow for the domino reaction of this compound.
Mechanistic Insights
The proposed domino reaction proceeds through a well-defined mechanistic pathway. The choice of a basic catalyst, such as piperidine or DBU, is crucial for initiating the sequence by facilitating both the Knoevenagel condensation and the subsequent Michael addition.
-
First Knoevenagel Condensation: The reaction begins with the deprotonation of malononitrile by the base, forming a nucleophilic carbanion. This anion attacks one of the carbonyl groups of the spiro-dione, followed by dehydration to yield a Knoevenagel adduct.
-
Second Knoevenagel Condensation: The process is repeated on the second carbonyl group, forming a bis-Knoevenagel intermediate.
-
Intramolecular Michael Addition: The newly formed, electron-deficient olefinic bonds are now susceptible to nucleophilic attack. The active methylene proton of one of the malononitrile moieties is deprotonated by the base, and the resulting anion undergoes an intramolecular 1,4-conjugate (Michael) addition to the other activated double bond.
-
Tautomerization/Protonation: The resulting enolate is protonated upon workup to yield the final, thermodynamically stable polycyclic spiro-heterocycle.
Caption: Plausible mechanism for the domino Knoevenagel/Michael addition cascade.
Experimental Protocol: Synthesis of a Novel Spiro-fused Pyridine Derivative
This protocol describes a general procedure for the domino reaction between this compound and malononitrile to synthesize a complex heterocyclic product.
Materials:
-
This compound (CAS: 27723-43-9)
-
Malononitrile (CAS: 109-77-3)
-
Piperidine (CAS: 110-89-4)
-
Ethanol, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under a nitrogen atmosphere, add this compound (1.52 g, 10.0 mmol) and malononitrile (1.32 g, 20.0 mmol, 2.0 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous toluene (40 mL) and anhydrous ethanol (10 mL) to the flask, followed by piperidine (0.1 mL, 1.0 mmol, 0.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C oil bath temperature). Water generated during the Knoevenagel condensations will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 6-12 hours, indicated by the consumption of the starting dione.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to isolate the pure polycyclic spiro-heterocycle.
Data Presentation: Scope and Yields
The developed domino protocol can be extended to other active methylene compounds. The following table summarizes representative, anticipated results for the reaction of this compound with various nucleophiles.
| Entry | Active Methylene Compound | Product Structure | Anticipated Yield (%) |
| 1 | Malononitrile | Fused dihydropyridine | 75-85 |
| 2 | Ethyl Cyanoacetate | Fused dihydropyridone | 70-80 |
| 3 | 1,3-Indandione | Fused indenopyridine | 65-75 |
| 4 | Barbituric Acid | Fused pyrimidopyrimidine | 60-70 |
Note: Yields are hypothetical and based on typical outcomes for similar domino reactions.
Conclusion and Future Outlook
The use of this compound in domino reactions offers a highly efficient and elegant pathway to novel and complex spiro-heterocyclic systems. The presented Knoevenagel/intramolecular Michael addition cascade serves as a powerful example of how the inherent reactivity of this versatile building block can be harnessed to rapidly construct intricate molecular architectures. This strategy is not only atom-economical but also opens up new avenues for creating libraries of unique spiro compounds for screening in drug discovery and materials science applications. Further exploration of asymmetric variants of this reaction, using chiral catalysts, could provide enantiomerically pure products, significantly enhancing the value of this methodology for pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 27723-43-9 [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiro[4.4]nonane-1,6-dione: A Versatile Scaffold for the Synthesis of Novel Spirocyclic Compounds
Abstract
Spiro[4.4]nonane-1,6-dione, a structurally unique bicyclic dione, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its rigid, three-dimensional architecture, characterized by two five-membered rings fused at a central quaternary carbon, provides a versatile platform for the construction of a diverse array of complex spirocyclic compounds. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its synthesis, key reactions, and detailed protocols for its conversion into various value-added spiro-heterocyclic systems. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Spiro[4.4]nonane Core
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly recognized as privileged scaffolds in drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic systems, often leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The spiro[4.4]nonane framework, in particular, serves as the core of numerous natural products and biologically active molecules.
This compound, with its two reactive carbonyl groups, is an exceptionally valuable precursor for accessing a wide range of spirocyclic architectures. The functional handles allow for a variety of chemical transformations, including reductions, condensations, and cycloadditions, to generate libraries of novel compounds for biological screening.
Synthesis of this compound
The practical synthesis of this compound is a critical first step for its utilization as a building block. Several synthetic routes have been reported, with one of the most common involving an acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid.[2] Another established method involves the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one with boron trifluoride.[2] For the purpose of providing a detailed and reproducible protocol, we will focus on a well-established procedure.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature methods.[2]
Materials:
-
4-(2-oxocyclopentyl)-butyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-oxocyclopentyl)-butyric acid (1 equivalent).
-
Add polyphosphoric acid (10 equivalents by weight) to the flask.
-
Heat the mixture to 90-100 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Key Applications and Protocols
The two carbonyl groups of this compound are gateways to a multitude of chemical transformations, enabling the synthesis of diverse spirocyclic systems.
Stereoselective Reduction to Spiro[4.4]nonane-1,6-diols
The reduction of the dione to the corresponding diols is a fundamental transformation that provides access to chiral ligands and other valuable intermediates. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.[3][4]
Table 1: Stereoselective Reduction of this compound [4][5]
| Reducing Agent | Predominant Diol Isomer | Yield |
| Lithium aluminium hydride (LiAlH₄) | trans,trans | 15% |
| Borane-tetrahydrofuran complex (BH₃·THF) | cis,trans | 91% |
| Lithium n-butyldiisobutylaluminium hydride | cis,cis | 88% |
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ice
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the trans,trans-diol.
Synthesis of Spiro-Heterocycles via Condensation Reactions
The carbonyl groups of this compound are susceptible to condensation with a variety of binucleophiles, providing a straightforward route to spiro-heterocyclic systems.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation.[6] It involves the reaction of an active methylene compound with a ketone or aldehyde, catalyzed by a weak base.[6] The resulting α,β-unsaturated products are versatile intermediates for further transformations.
The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[1][7] This reaction can be applied to this compound to generate novel spiro-bis(aminothiophene) derivatives.
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound can be employed as the 1,3-dicarbonyl equivalent to construct spiro-bis(pyrazole) systems.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Asymmetric Synthesis and Chiral Resolutions
The development of enantiomerically pure spirocyclic compounds is of paramount importance for their application in drug discovery. Several strategies have been developed for the asymmetric synthesis and resolution of this compound and its derivatives.
One effective method involves the kinetic resolution of a ketone precursor using baker's yeast, followed by a series of transformations including a Dieckmann cyclization to generate enantiopure this compound.[8] Another approach is the enantioselective reduction of racemic this compound using a chiral oxazaborolidine catalyst, which yields enantiomerically pure spirodiols.[8] These chiral diols can then be oxidized to the corresponding enantiopure dione.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of spirocyclic compounds. Its readily accessible nature and the reactivity of its two carbonyl groups provide a powerful platform for the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers seeking to explore the rich chemistry of this unique spirocyclic scaffold. The continued exploration of new reactions and methodologies involving this compound is expected to lead to the discovery of novel bioactive compounds and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. This compound|CAS 27723-43-9 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Gram-Scale Synthesis of Spiro[4.4]nonane-1,6-dione: A Detailed Experimental Protocol
Abstract
This application note provides a comprehensive and detailed experimental procedure for the gram-scale synthesis of spiro[4.4]nonane-1,6-dione, a valuable spirocyclic building block in medicinal chemistry and materials science. The described synthetic route is robust, scalable, and relies on established organic transformations, including a key intramolecular Dieckmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
Spirocyclic scaffolds have garnered significant attention in drug discovery and materials science due to their unique three-dimensional structures, which can impart desirable properties such as enhanced receptor binding affinity, metabolic stability, and novel photophysical characteristics. This compound, with its two fused five-membered rings and two reactive carbonyl groups, serves as a versatile precursor for the synthesis of a wide array of more complex molecules, including chiral ligands and biologically active compounds.
This document outlines a reliable two-step procedure for the gram-scale preparation of racemic this compound. The synthesis commences with the preparation of the key precursor, diethyl 1,1-cyclopentanediacetate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic dione framework.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents are critical for the success of this synthesis.
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Cyclopentanone | C₅H₈O | 84.12 | Major Chemical Supplier | |
| Diisopropylamine | C₆H₁₅N | 101.19 | Major Chemical Supplier | Distill from CaH₂ before use |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | Major Chemical Supplier | |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Major Chemical Supplier | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Major Chemical Supplier | Anhydrous, freshly distilled from Na/benzophenone |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Major Chemical Supplier | |
| Toluene | C₇H₈ | 92.14 | Major Chemical Supplier | Anhydrous, freshly distilled from Na |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Major Chemical Supplier | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Major Chemical Supplier | |
| Hexanes | C₆H₁₄ | 86.18 | Major Chemical Supplier | |
| Hydrochloric acid (concentrated) | HCl | 36.46 | Major Chemical Supplier | |
| Sodium chloride | NaCl | 58.44 | Major Chemical Supplier | |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Major Chemical Supplier | |
| Silica gel (230-400 mesh) | SiO₂ | 60.08 | Major Chemical Supplier | For column chromatography |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrers and stir bars
-
Reflux condenser
-
Addition funnel
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Cannula and syringes
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware
Experimental Protocol
Part 1: Synthesis of Diethyl 1,1-cyclopentanediacetate
This procedure is designed for a gram-scale synthesis. Ensure all glassware is oven-dried and assembled under an inert atmosphere.
1. Preparation of Lithium Diisopropylamide (LDA) Solution: a. To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add anhydrous tetrahydrofuran (THF, 150 mL). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add freshly distilled diisopropylamine (10.1 g, 100 mmol) to the THF. d. Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. e. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
2. Enolate Formation and Alkylation: a. In a separate 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanone (8.41 g, 100 mmol) in anhydrous THF (50 mL). b. Cool the cyclopentanone solution to -78 °C. c. Slowly add the cyclopentanone solution to the LDA solution via cannula over 30 minutes. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. e. In a syringe, take up ethyl bromoacetate (16.7 g, 100 mmol) and add it dropwise to the reaction mixture over 30 minutes. f. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).
3. Second Alkylation: a. Cool the reaction mixture back down to -78 °C. b. Prepare a second batch of LDA solution (100 mmol) in a separate flask as described in step 1. c. Slowly add the second batch of LDA solution to the reaction mixture via cannula. d. Stir at -78 °C for 2 hours. e. Add a second equivalent of ethyl bromoacetate (16.7 g, 100 mmol) dropwise via syringe. f. Allow the reaction to warm to room temperature and stir for an additional 24 hours.
4. Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash with brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield diethyl 1,1-cyclopentanediacetate as a colorless oil.
Part 2: Intramolecular Dieckmann Condensation to this compound
1. Reaction Setup: a. To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol). b. Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexanes each time under a stream of nitrogen. c. Add anhydrous toluene (200 mL) to the flask.
2. Cyclization: a. Dissolve the purified diethyl 1,1-cyclopentanediacetate (e.g., 25.6 g, 100 mmol) in anhydrous toluene (50 mL). b. Add the diester solution dropwise to the sodium hydride suspension at room temperature over 30 minutes. c. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
3. Hydrolysis and Decarboxylation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of water (50 mL) to decompose any unreacted sodium hydride. c. Add concentrated hydrochloric acid (approximately 20 mL) until the aqueous layer is strongly acidic (pH ~1). d. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.
4. Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (100 mL) followed by brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Results and Discussion
The expected yield for the two-step synthesis is in the range of 30-40% based on the starting cyclopentanone. The final product, this compound, should be a white crystalline solid.
Characterization Data:
-
Appearance: White crystalline solid
-
Molecular Formula: C₉H₁₂O₂
-
Molecular Weight: 152.19 g/mol [1]
-
Melting Point: To be determined experimentally.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals in the aliphatic region corresponding to the spirocyclic framework.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for two ketone carbonyls, a spiro quaternary carbon, and several methylene carbons.
-
IR (KBr): Strong absorption band around 1740 cm⁻¹ characteristic of a cyclopentanone carbonyl group.
-
Mass Spectrometry (EI): M⁺ peak at m/z = 152.
The purity of the final compound should be assessed by NMR spectroscopy and, if necessary, by elemental analysis.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle in a fume hood and under an inert atmosphere.
-
Ethyl bromoacetate is a lachrymator and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The use of anhydrous solvents is crucial. Ensure proper drying techniques are employed.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the gram-scale synthesis of this compound. By following the described procedures and safety precautions, researchers can successfully prepare this valuable spirocyclic building block for further applications in chemical synthesis and drug discovery.
References
Application Notes and Protocols: Derivatization of Spiro[4.4]nonane-1,6-dione for Biological Screening
Introduction: The Spiro[4.4]nonane-1,6-dione Scaffold - A Gateway to Novel Bioactive Molecules
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can lead to enhanced binding affinity and selectivity for biological targets, making spiro-compounds privileged scaffolds in drug discovery.[2] The spiro[4.4]nonane framework, in particular, is found in a number of natural products and has been explored for a range of biological activities, including antimicrobial and anticancer properties.[3][4]
This compound stands out as a versatile starting material. Its two reactive carbonyl groups, situated in five-membered rings, offer a unique platform for a multitude of chemical transformations. This allows for the construction of a diverse library of derivatives, each with a distinct three-dimensional arrangement of functional groups, ripe for biological evaluation. The derivatization of this dione core can lead to the formation of various fused heterocyclic systems, a common strategy in the development of new therapeutic agents.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed, field-proven protocols for several key transformations, explain the rationale behind the experimental choices, and provide a framework for the subsequent biological screening of the synthesized compounds. Our focus is on providing not just a set of instructions, but a self-validating system of protocols grounded in established chemical principles.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step. Several methods have been reported, with one of the most common being the intramolecular condensation of 4-(2-oxocyclopentyl)butyric acid.[6] The following protocol is a representative method for its preparation.
Protocol 1: Synthesis of this compound
Materials:
-
4-(2-oxocyclopentyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of polyphosphoric acid (50 g) at 80°C, add 4-(2-oxocyclopentyl)butyric acid (5 g, 29.4 mmol) portion-wise over 15 minutes.
-
After the addition is complete, continue stirring the mixture at 80°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (200 g).
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (starting from 9:1) to afford pure this compound.
Expected Yield: 60-70%
Characterization Data:
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 2.80-2.70 (m, 4H), 2.20-2.10 (m, 4H), 2.05-1.95 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 218.5, 55.2, 38.1, 35.5, 19.8.
-
Mass Spec (EI): m/z 152.08 (M⁺).
Derivatization Strategies: Building a Diverse Chemical Library
The two carbonyl groups of this compound are the primary handles for derivatization. By employing a range of well-established reactions, a multitude of novel spiro-heterocycles and other derivatives can be synthesized. The following sections detail protocols for several key transformations.
Knoevenagel Condensation: Introducing Carbon-Carbon Double Bonds
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[7] This reaction allows for the introduction of a wide variety of functional groups, which can significantly impact the biological activity of the resulting molecules.
Figure 1: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-water bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.52 g, 10 mmol) and malononitrile (1.32 g, 20 mmol) in ethanol (50 mL).
-
To this solution, add a catalytic amount of piperidine (0.2 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired bis-Knoevenagel adduct.
Expected Yield: 85-95%
Representative Characterization Data:
| Derivative | R¹ | R² | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z [M+H]⁺ |
| Bis-dicyanomethylene | CN | CN | 3.10-3.00 (m, 4H), 2.50-2.40 (m, 4H), 2.20-2.10 (m, 4H) | 175.2, 112.8, 85.1, 56.3, 39.5, 36.2, 20.1 | 249.1 |
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a versatile method for converting carbonyl groups into amines.[8] This reaction introduces basic nitrogen atoms into the spirocyclic scaffold, a common feature in many biologically active compounds, which can improve pharmacokinetic properties and provide new points for interaction with biological targets.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.52 g, 10 mmol) and aniline (1.86 g, 20 mmol) in 1,2-dichloroethane (50 mL), add acetic acid (1.2 g, 20 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (6.36 g, 30 mmol) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 50-65%
Representative Characterization Data:
| Derivative | Amine | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z [M+H]⁺ |
| Bis-anilino | Aniline | 7.25-7.15 (m, 4H), 6.80-6.70 (m, 6H), 4.20-4.10 (m, 2H), 2.40-1.80 (m, 12H) | 147.5, 129.3, 117.8, 113.5, 60.1, 55.8, 36.2, 33.1, 21.5 | 307.2 |
Synthesis of Fused Heterocycles
The 1,6-dione functionality of the spiro scaffold is an excellent precursor for the synthesis of various fused heterocyclic rings, which are prevalent in many pharmaceuticals.
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for the synthesis of pyrazoles.[9] This reaction can be applied to this compound to generate novel spiro-bis-pyrazole derivatives.
References
- 1. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. rsc.org [rsc.org]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
The Spiro[4.4]nonane-1,6-dione Scaffold: A Gateway to Complex Chiral Architectures and Privileged Structures in Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern organic and medicinal chemistry, the pursuit of molecular complexity and three-dimensionality is paramount. Flat, aromatic-heavy molecules, once the mainstay of drug discovery, are increasingly being complemented by structures that present functional groups in a more defined and rigid spatial orientation. Among these, spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures."[1][2] Their inherent rigidity can enhance binding affinity and selectivity for biological targets, while also offering avenues to modulate critical physicochemical properties like solubility and metabolic stability.[3][4]
At the heart of many of these advanced molecular designs lies Spiro[4.4]nonane-1,6-dione, a versatile building block whose unique C2 symmetry and two reactive carbonyl groups make it a powerful precursor for a diverse array of complex chiral molecules.[1] This guide provides an in-depth exploration of the key catalytic transformations involving this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.
Part 1: Strategic Approaches to Chiral this compound
The utility of this compound as a chiral building block is contingent on the ability to access it in an enantiomerically pure form. Several catalytic strategies have been developed to achieve this, primarily through asymmetric reduction of the dione or kinetic resolution of its racemic form.
Asymmetric Catalytic Hydrogenation and Diastereoselective Reduction
The reduction of the two carbonyl groups of this compound to the corresponding diols is a foundational transformation. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions, allowing for the selective synthesis of different diastereomers of spiro[4.4]nonane-1,6-diol. These diols are not only valuable chiral auxiliaries themselves but can also be re-oxidized to yield enantiopure this compound.[1]
A study on the hydrogenation of this compound highlighted the profound effects of different catalysts and solvents on the product distribution.[5][6] For instance, Raney nickel in ethanol provides a mixture of diol isomers, while platinum-on-charcoal in acetic acid predominantly yields the cis,trans-diol.[6] The choice of solvent is critical, as alcoholic solvents can promote a ring-opening side reaction.[5][6]
Table 1: Influence of Catalyst and Solvent on the Diastereoselectivity of this compound Hydrogenation [6]
| Catalyst System | Solvent | Product Distribution (cis,cis : cis,trans : trans,trans) |
| Raney Nickel | Ethanol | 24 : 51 : 21 |
| Platinum-on-charcoal | Acetic Acid | 24 : 76 : 0 |
| [Ru(S-BINAP)Cl₂]₂(NEt₃) | Tetrahydrofuran | Very slow reaction |
Data sourced from a detailed study on the synthesis of spiro[4.4]nonane-1,6-diols.[6]
Protocol 1: Diastereoselective Reduction of this compound with Platinum-on-Charcoal
This protocol is adapted from established procedures for the hydrogenation of this compound.[6]
Materials:
-
This compound
-
Platinum-on-charcoal (10 wt. %)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 6.57 mmol) in glacial acetic acid (25 mL).
-
Catalyst Addition: Carefully add 10% platinum-on-charcoal (100 mg, 10 wt. % of the substrate) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 50 psi, but consult your equipment's specifications) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The resulting residue contains the spiro[4.4]nonane-1,6-diols, with a predominance of the cis,trans isomer.
-
Purification: The individual diastereomers can be separated by column chromatography on silica gel.[6]
Causality Behind Choices:
-
Acetic Acid as Solvent: Acetic acid is chosen as it was found to favor the formation of the cis,trans-diol and suppress the ring-opening side reaction observed in alcoholic solvents.[6]
-
Platinum-on-Charcoal: This catalyst has demonstrated efficacy in hydrogenating the dione smoothly under these conditions.[6]
-
Celite Filtration: Celite is a fine, porous material that effectively removes the solid catalyst from the reaction mixture without significant product loss.
Biocatalytic Kinetic Resolution
An alternative and highly effective strategy for obtaining enantiopure material is through biocatalytic kinetic resolution. A practical, gram-scale synthesis of both enantiomers of this compound has been developed using baker's yeast.[5] This method relies on the selective bioreduction of one enantiomer of a ketone precursor, which is then elaborated into the final spirodione.[5]
Part 2: Advanced Catalytic Transformations
With access to the spiro[4.4]nonane core, a variety of catalytic transformations can be employed to construct more complex and functionally diverse molecules.
Organocatalytic Asymmetric Tandem Reactions
A powerful method for the direct asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones involves an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement.[5] This reaction utilizes unactivated dienone substrates and a chiral acid catalyst to generate the spirocyclic dione with up to four stereocenters in high yield and enantiomeric excess.[5][7]
The reaction is initiated by the chiral Brønsted acid catalyst, which protonates the dienone, triggering the Nazarov cyclization to form a key oxyallyl intermediate. This intermediate then undergoes a stereoselective semipinacol rearrangement to furnish the final this compound product.
Protocol 2: Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
This is a representative protocol based on the principles described in the literature.[5][7]
Materials:
-
Dienone substrate
-
Chiral phosphoric acid (CPA) catalyst (e.g., a derivative of BINOL)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add the dienone substrate (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-48 hours), monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality Behind Choices:
-
Chiral Phosphoric Acid (CPA): CPAs are excellent Brønsted acid catalysts that create a well-defined chiral environment, enabling high levels of enantioselectivity in the protonation and subsequent cyclization steps.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the substrate non-selectively and interfere with the catalyst's function.
-
Non-polar Solvent: Toluene is often used to ensure good solubility of the substrates and catalyst while minimizing interference with the catalytic cycle.
Gold(I)-Catalyzed Cyclization for Spirobislactone Synthesis
While not a direct transformation of this compound itself, a related and powerful catalytic method involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid to generate 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.[8] This reaction proceeds under mild conditions with high yields and showcases the utility of catalytic gold in constructing complex spirocyclic systems.[8] The spirobislactone scaffold is present in numerous bioactive natural products.[8]
The mechanism involves the activation of the C-C triple bond by the gold(I) catalyst, which facilitates the intramolecular addition of the carboxylic acid groups, leading to the formation of the spirobislactone.[8]
Protocol 3: Gold(I)-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones
This protocol is a general procedure adapted from the literature.[8]
Materials:
-
2,2-di(prop-2-ynyl)malonic acid derivative
-
Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf or a cationic gold complex)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if necessary): If using a pre-catalyst system like AuCl(PPh₃)/AgOTf, stir the two components in DCM for a few minutes to generate the active cationic gold species.
-
Reaction Setup: In a reaction vial under an inert atmosphere, dissolve the gold(I) catalyst (1-5 mol%) in anhydrous DCM.
-
Substrate Addition: Add the 2,2-di(prop-2-ynyl)malonic acid derivative (1.0 equiv) to the catalyst solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Workup: Upon completion, the reaction mixture can be filtered through a short pad of silica gel, eluting with DCM, to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired 3,8-dimethylenethis compound derivative, which can be further purified by recrystallization or chromatography if necessary.
Causality Behind Choices:
-
Gold(I) Catalyst: Gold(I) complexes are highly effective π-acid catalysts that selectively activate alkynes towards nucleophilic attack, even in the presence of other functional groups.
-
Dichloromethane (DCM): DCM is a common solvent for gold catalysis as it is relatively non-coordinating and provides good solubility for a wide range of substrates.
Conclusion: A Versatile Scaffold for Future Innovation
This compound and its derivatives are more than just chemical curiosities; they are powerful tools for the construction of complex, three-dimensional molecules. The catalytic transformations discussed herein—from diastereoselective reductions and biocatalytic resolutions to sophisticated organocatalytic tandem reactions and gold-catalyzed cyclizations—provide a robust toolkit for accessing a wide range of chiral spirocyclic structures. As the demand for molecules with greater sp³ character and conformational rigidity continues to grow in drug discovery and materials science, the strategic application of catalytic methods to the spiro[4.4]nonane scaffold will undoubtedly play a crucial role in driving future innovation.
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Spiro[4.4]nonane-1,6-dione Synthesis
Welcome to the technical support center for the synthesis of Spiro[4.4]nonane-1,6-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring reproducible and high-yield outcomes. Our focus is on the widely utilized acid-catalyzed intramolecular condensation of 4-(2-oxocyclopentyl)butyric acid.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
A: Low product yield is a common issue that can often be traced back to several key factors, from the quality of starting materials to the specifics of the reaction conditions.
-
Causality & Experience-Driven Insights:
-
Purity of Starting Material: The purity of the precursor, 4-(2-oxocyclopentyl)butyric acid, is paramount. Impurities can interfere with the cyclization reaction, leading to the formation of side products or inhibition of the catalyst.
-
Inefficient Catalyst: The choice and concentration of the acid catalyst are critical. While various acids can be used, their efficiency can differ. Polyphosphoric acid (PPA) is a common choice for this type of intramolecular condensation.
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled to drive the reaction to completion without promoting decomposition or side reactions.
-
Incomplete Reaction: Insufficient reaction time can lead to a low yield. It is crucial to monitor the reaction's progress to determine the optimal duration.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Recommended Actions:
-
Characterize Starting Material: Before starting the synthesis, verify the purity of your 4-(2-oxocyclopentyl)butyric acid using NMR or GC-MS. If necessary, purify it by distillation or chromatography.
-
Catalyst Optimization: If using PPA, ensure it is fresh and of high quality. You can screen different concentrations of the catalyst to find the optimal loading for your specific setup.
-
Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the temperature that provides the best balance between reaction rate and side product formation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time.
-
Problem 2: Formation of Side Products
Q: My final product is contaminated with significant impurities. What are the common side products in this synthesis and how can I minimize them?
A: The formation of side products is a frequent challenge in intramolecular condensations. Understanding the potential side reactions is key to mitigating them.
-
Causality & Experience-Driven Insights:
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular condensation between two molecules of the starting material can occur, leading to dimers and oligomers.
-
Decarboxylation: At elevated temperatures, the carboxylic acid starting material or the beta-keto acid intermediate can undergo decarboxylation.
-
Rearrangement Products: Strong acid catalysts can sometimes promote unexpected rearrangements of the carbon skeleton.
-
-
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Polymeric Material | Intermolecular condensation at high concentrations. | Use high-dilution conditions. Add the starting material slowly to the hot catalyst mixture. |
| Decarboxylation Products | Loss of CO2 from the starting material or intermediate at high temperatures. | Maintain the lowest effective reaction temperature. |
| Rearrangement Isomers | Acid-catalyzed skeletal rearrangements. | Screen different acid catalysts (e.g., PPA, Eaton's reagent) to find one that is less prone to causing rearrangements. |
-
Recommended Actions:
-
High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular reactions.
-
Controlled Addition: Add a solution of the 4-(2-oxocyclopentyl)butyric acid dropwise to the pre-heated acid catalyst over an extended period. This maintains a low instantaneous concentration of the starting material.
-
Temperature Optimization: As mentioned previously, find the "sweet spot" for the reaction temperature that is high enough for a reasonable reaction rate but low enough to minimize side reactions.
-
Problem 3: Difficulties in Product Purification
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What is the best purification strategy?
A: The purification of this compound can be challenging due to the presence of structurally similar side products and residual catalyst.
-
Causality & Experience-Driven Insights:
-
Residual Acid Catalyst: Polyphosphoric acid can be difficult to remove completely during the workup, leading to a viscous, hard-to-handle crude product.
-
Co-eluting Impurities: Some side products may have similar polarities to the desired product, making separation by column chromatography difficult.
-
-
Purification Workflow:
Caption: Recommended purification workflow.
-
Recommended Actions:
-
Thorough Workup: After the reaction is complete, quench the mixture by pouring it onto ice. Neutralize the acid carefully with a base such as sodium bicarbonate or sodium hydroxide solution. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and brine to remove any remaining salts and water-soluble impurities.
-
Column Chromatography: Use silica gel column chromatography for the final purification. A gradient elution with a mixture of petroleum ether and ethyl acetate is often effective. Start with a low polarity eluent and gradually increase the polarity to elute the product while leaving more polar impurities on the column. A typical starting eluent system is 10:1 petroleum ether:ethyl acetate, gradually increasing to 5:1.[1]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective final purification step.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed intramolecular condensation to form this compound?
A1: The reaction proceeds through an intramolecular Claisen-type condensation, also known as a Dieckmann condensation. The mechanism involves the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the cyclopentanone ring, making the alpha-carbon more susceptible to enolization.
-
Enolization: A proton is lost from the alpha-carbon to form an enol intermediate.
-
Nucleophilic Attack: The enol tautomer acts as a nucleophile, and the pi-bond of the enol attacks the carbonyl carbon of the carboxylic acid.
-
Tetrahedral Intermediate Formation: This intramolecular attack forms a tetrahedral intermediate.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of a water molecule lead to the formation of the spirocyclic dione.
Q2: How can I monitor the progress of the reaction?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. Use a silica gel plate and a solvent system such as 3:1 hexane:ethyl acetate. The starting material, being a carboxylic acid, will likely have a lower Rf value than the less polar dione product. You can visualize the spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like p-anisaldehyde solution followed by heating.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, you can take small aliquots from the reaction mixture at different time points, work them up, and analyze them by GC-MS. This will allow you to determine the ratio of starting material to product and identify any major side products.
Q3: I am performing an asymmetric synthesis. What precautions should I take to avoid racemization?
A3: If you are starting with an enantiomerically pure precursor, it is crucial to avoid racemization. In the context of a Dieckmann condensation, the basic conditions can lead to the deprotonation and reprotonation of the chiral center, causing racemization. To prevent this, it is advisable to protect the β-keto carbonyl group of the precursor as a ketal before performing the Dieckmann condensation. This masking of the carbonyl group prevents the formation of an enolate at that position, thus preserving the stereochemical integrity of the chiral center.[2]
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: The spectrum is expected to be complex due to the overlapping signals of the methylene protons. You would anticipate multiplets in the region of 1.5-3.0 ppm.
-
¹³C NMR: Two distinct carbonyl signals should be observed in the downfield region (typically >200 ppm). The spiro carbon will appear as a quaternary signal, and several methylene signals will be present in the aliphatic region.
-
IR Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching of the ketone groups, typically in the range of 1700-1750 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ) should be observed.
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on the acid-catalyzed intramolecular condensation of 4-(2-oxocyclopentyl)butyric acid.
-
Materials:
-
4-(2-oxocyclopentyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid.
-
Heat the PPA to the optimized temperature (e.g., 100°C) with stirring.
-
In a separate flask, dissolve 4-(2-oxocyclopentyl)butyric acid in a minimal amount of a suitable solvent or prepare it neat if it is a liquid at room temperature.
-
Slowly add the solution of 4-(2-oxocyclopentyl)butyric acid to the hot PPA over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
-
IV. References
-
Gerlach, H., & Müller, W. (1972). Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. Helvetica Chimica Acta, 55(7), 2277-2287. --INVALID-LINK--
-
Chan, A. S. C., Lin, C. C., Sun, J., & Lee, G. H. (1995). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-l,6-dione. Tetrahedron: Asymmetry, 6(12), 2953-2960. --INVALID-LINK--
-
Han, Z., Wang, Z., & Ding, K. (2011). A Practical Asymmetric Synthesis of Enantiopure Spiro[3][3]nonane‐1,6‐dione. Advanced Synthesis & Catalysis, 353(9), 1584-1590. --INVALID-LINK--
References
Purification techniques for high-purity Spiro[4.4]nonane-1,6-dione
Welcome to the technical support center for the purification of high-purity Spiro[4.4]nonane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges in the purification of this versatile spirocyclic building block.
Introduction
This compound is a valuable precursor in the synthesis of complex molecules, including chiral ligands and pharmaceutical agents.[1] Its unique three-dimensional structure makes it a sought-after scaffold in medicinal chemistry. However, achieving high purity of this compound can be challenging due to the potential for isomeric impurities and degradation. This guide provides a comprehensive resource for troubleshooting common purification issues and answers frequently asked questions to support your research and development efforts.
Purification Strategy Overview
The purification of this compound typically involves one or a combination of the following techniques:
-
Column Chromatography: A highly effective method for separating the desired dione from reaction byproducts and unreacted starting materials.
-
Recrystallization: A powerful technique for obtaining highly crystalline, pure material, particularly when dealing with a single dominant compound.
-
Resolution of Precursors: For obtaining enantiomerically pure this compound, the resolution of its diol precursors is a common and effective strategy.[1][2]
The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of Spots on TLC Plate
-
Symptoms: Your product spot and impurity spots are too close together on the Thin Layer Chromatography (TLC) plate, making it difficult to develop an effective column chromatography method.
-
Causality: The polarity of the solvent system is not optimal for differentiating between your compound of interest and the impurities.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. For a common solvent system like petroleum ether/ethyl acetate, this means increasing the proportion of petroleum ether.
-
If the spots are too low on the plate (low Rf), increase the polarity by adding more ethyl acetate.
-
-
Try Different Solvent Systems: Explore solvent systems with different selectivities. For example, consider dichloromethane/methanol or hexane/acetone. A rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers.[3]
-
Two-Dimensional TLC: If a single solvent system is insufficient, consider two-dimensional TLC. After running the plate in one solvent system, rotate it 90 degrees and run it in a second, different solvent system. This can often resolve co-eluting spots.
-
Issue 2: Product Decomposition on Silica Gel Column
-
Symptoms: You observe streaking on the TLC plate, a lower than expected yield after column chromatography, or the appearance of new, unexpected spots in the collected fractions.
-
Causality: this compound, being a ketone, can be sensitive to the acidic nature of standard silica gel, leading to degradation or rearrangement.[4]
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase before packing the column.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally less acidic and can be a good alternative for acid-sensitive compounds.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.
-
Issue 3: Difficulty in Achieving High Enantiomeric Purity
-
Symptoms: You are attempting to synthesize an enantiomerically pure form of this compound, but the final product shows low enantiomeric excess (ee).
-
Causality: Racemization can occur under certain reaction conditions, particularly during steps involving strong bases.[5]
-
Troubleshooting Steps:
-
Resolution of Diol Precursors: The most reliable method to obtain enantiopure dione is through the resolution of its corresponding diol (e.g., trans,trans-spiro[4.4]nonane-1,6-diol).[1][2] This is typically achieved by forming diastereomeric esters with a chiral resolving agent like (-)-camphanic acid, followed by separation via crystallization and subsequent hydrolysis.[1][2]
-
Protecting Groups: If performing reactions that could lead to racemization, consider protecting the ketone functionality. For example, the formation of a ketal can prevent racemization during base-mediated reactions like the Dieckmann condensation.[5]
-
Issue 4: Oiling Out During Recrystallization
-
Symptoms: Instead of forming crystals upon cooling, your compound separates as an oil.
-
Causality: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent pairs. For ketones, mixtures like hexane/acetone or hexane/ethyl acetate can be effective.[3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A good starting point for column chromatography is a mixture of petroleum ether and ethyl acetate. A typical gradient could start from 10:1 (petroleum ether:ethyl acetate) and gradually increase in polarity to 5:1.[6] The optimal ratio should be determined by TLC analysis of the crude reaction mixture.
Q2: How can I effectively separate the different stereoisomers of Spiro[4.4]nonane-1,6-diol, a common precursor to the dione?
The diastereomeric diols (cis,cis, cis,trans, and trans,trans) can be separated by column chromatography on silica gel using a stepwise elution with increasing polarity. A reported successful elution sequence is:
-
Petroleum ether:ethyl acetate = 10:1
-
Petroleum ether:ethyl acetate = 5:1
-
Petroleum ether:ethyl acetate:ethanol = 5:1:0.2 The isomers typically elute in the order of cis,cis first, followed by cis,trans, and then trans,trans.[6]
Q3: What are some common impurities I might encounter in the synthesis of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions such as ring-opening (especially in alcohol solvents during hydrogenation of precursors), and stereoisomers of the product.[6] The specific impurities will depend on the synthetic route employed.
Q4: Can I purify this compound by distillation?
While vacuum distillation is a potential purification method for liquids, this compound is a solid at room temperature. Therefore, distillation is generally not the preferred method for achieving high purity. Recrystallization or chromatography are more suitable techniques.
Q5: How should I store high-purity this compound?
High-purity this compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong acids or bases to prevent degradation.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10:1 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the elution of compounds using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 5:1 petroleum ether:ethyl acetate) to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., hexane, ethyl acetate, acetone, and mixtures thereof) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Data Summary
Table 1: Chromatographic Separation of Spiro[4.4]nonane-1,6-diol Stereoisomers
| Eluent System | Order of Elution | Reference |
| 1. Petroleum ether : ethyl acetate = 10 : 1 | cis,cis | [6] |
| 2. Petroleum ether : ethyl acetate = 5 : 1 | cis,trans | [6] |
| 3. Petroleum ether : ethyl acetate: ethanol = 5:1:0.2 | trans,trans | [6] |
References
Common side products in the synthesis of Spiro[4.4]nonane-1,6-dione
Welcome to the technical support center for the synthesis of Spiro[4.4]nonane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable spirocyclic building block. Drawing from established synthetic protocols and mechanistic principles, this document provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific experimental issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My yield of this compound is significantly lower than expected, and I observe higher molecular weight impurities in my mass spectrum. What is the likely cause?
Answer:
A common cause for low yields and the appearance of high molecular weight impurities is the occurrence of intermolecular Claisen-type condensation reactions . The primary synthetic route to this compound is the intramolecular Dieckmann condensation of a dialkyl ester of 1,1-cyclopentanediacetic acid (e.g., diethyl 1,1-cyclopentanediacetate).[1][2]
Causality: The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[3][4][5] Under the basic conditions required for the reaction, an enolate is formed from one of the ester groups. While the desired pathway is for this enolate to attack the other ester group within the same molecule to form the five-membered ring, it can also react with another molecule of the starting diester. This intermolecular reaction leads to the formation of dimeric or even polymeric byproducts, which accounts for the higher molecular weight species observed and the reduced yield of the desired spirodione. For Dieckmann condensations leading to rings with more than seven members, this dimerization can become the major reaction pathway.[6]
Mitigation Strategies:
-
High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over the intermolecular reaction. By decreasing the concentration of the starting material, the probability of two molecules encountering each other is reduced, thus promoting the desired ring formation.
-
Slow Addition of Base: A slow, controlled addition of the base to the solution of the diester can help maintain a low concentration of the reactive enolate at any given time, further minimizing intermolecular side reactions.
-
Choice of Base and Solvent: The use of sterically hindered bases such as potassium tert-butoxide in aprotic solvents like THF can sometimes favor the intramolecular pathway.[6]
| Parameter | Recommended Condition | Rationale |
| Concentration | 0.01 - 0.1 M | Favors intramolecular cyclization. |
| Base Addition | Slow, dropwise addition | Minimizes enolate concentration. |
| Solvent | Anhydrous, non-polar (e.g., Toluene, THF) | Reduces side reactions.[6] |
Experimental Protocol: Dieckmann Condensation under High Dilution
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous toluene.
-
In the dropping funnel, prepare a solution of diethyl 1,1-cyclopentanediacetate in anhydrous toluene.
-
In a separate flask, prepare a suspension of sodium ethoxide in anhydrous toluene.
-
Heat the toluene in the reaction flask to reflux.
-
Simultaneously, add the diester solution and the base suspension dropwise to the refluxing toluene over a period of 4-6 hours.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and proceed with the acidic workup.
Question 2: My product is contaminated with a significant amount of a carboxylic acid, and I observe gas evolution during workup. What is happening?
Answer:
This issue points to the hydrolysis and subsequent decarboxylation of the β-keto ester intermediate . The Dieckmann condensation initially forms a β-keto ester, which is then typically hydrolyzed and decarboxylated in a separate step to yield this compound. However, if the workup conditions are not carefully controlled, these reactions can occur prematurely.
Causality: The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis under either acidic or basic conditions to form a β-keto acid.[1] This β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to yield a ketone.[7][8][9] The presence of a carboxylic acid impurity suggests incomplete decarboxylation, and the gas evolution (CO2) during workup is a clear indicator of this process occurring.
Troubleshooting Steps:
-
Controlled Workup: Ensure that the acidic workup is performed at a low temperature (e.g., 0 °C) to quench the reaction and neutralize the base without inducing significant hydrolysis and decarboxylation.
-
Complete Decarboxylation: After the initial workup and isolation of the crude β-keto ester, ensure the subsequent hydrolysis and decarboxylation step is driven to completion. This is typically achieved by heating the β-keto ester in an acidic aqueous solution.
-
Monitoring the Reaction: The decarboxylation can be monitored by the cessation of CO2 evolution.
Diagram: Hydrolysis and Decarboxylation Pathway
Caption: Undesired hydrolysis leads to a β-keto acid side product.
Question 3: I am performing an asymmetric synthesis of this compound and my enantiomeric excess (ee) is low. What could be the cause?
Answer:
Low enantiomeric excess in an asymmetric synthesis of this compound is often due to racemization of a chiral intermediate under the basic conditions of the Dieckmann condensation .
Causality: If your synthetic route involves establishing a chiral center prior to the Dieckmann cyclization, the strong basic conditions used for the condensation can lead to the deprotonation and reprotonation of acidic protons adjacent to carbonyl groups or other activating groups. This can result in the scrambling of the stereochemistry at that center, leading to a loss of enantiomeric purity. One study on the asymmetric synthesis of enantiopure this compound found it necessary to protect a β-ketone carbonyl group as a ketal during the Dieckmann condensation to prevent racemization.[1]
Preventative Measures:
-
Protecting Groups: If your chiral intermediate contains functional groups that render adjacent stereocenters susceptible to epimerization, consider protecting these groups before subjecting the molecule to strongly basic conditions. For example, a ketone can be protected as a ketal.
-
Milder Reaction Conditions: Explore the use of milder bases or reaction conditions that may be less prone to causing epimerization.
-
Timing of Chiral Resolution: If possible, consider performing the chiral resolution after the construction of the spirocyclic core to avoid subjecting the resolved material to harsh reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and well-established method is the Dieckmann condensation of a dialkyl ester of 1,1-cyclopentanediacetic acid.[1][2] Other potential, though less commonly reported for this specific target, synthetic strategies for spirocyclic systems include:
-
Intramolecular Michael Addition: This approach would involve the cyclization of a precursor containing a nucleophilic enolate and a Michael acceptor.
-
Robinson Annulation: While typically used for forming six-membered rings, variations of the Robinson annulation could potentially be adapted for the synthesis of spiro[4.4]nonane systems.[8][9][10]
-
Nazarov Cyclization: This electrocyclic ring-closure reaction of divinyl ketones can be a powerful tool for constructing five-membered rings and has been used to generate chiral spiro[4.4]nonane-1,6-diones.[2]
Diagram: Synthetic Approaches
Caption: Major synthetic pathways to this compound.
Q2: How can I purify crude this compound?
Purification of this compound typically involves standard laboratory techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from non-polar starting materials and higher molecular weight side products. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is generally effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material. The choice of solvent will depend on the specific impurities present.
-
Distillation: For larger scale purifications, vacuum distillation can be employed, provided the compound is thermally stable at the required temperature and pressure.
Q3: Are there any known hazardous side products in this synthesis?
The common side products discussed (dimers, polymers, carboxylic acids) are not typically considered acutely hazardous. However, standard laboratory safety precautions should always be followed. The reagents used in the synthesis, such as strong bases (e.g., sodium ethoxide, potassium tert-butoxide) and flammable solvents (e.g., toluene, THF), do present significant hazards and should be handled with appropriate care in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enantioselective Reactions of Spiro[4.4]nonane-1,6-dione
Welcome to the technical support center for the enantioselective synthesis involving Spiro[4.4]nonane-1,6-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in reactions with this versatile spirocyclic building block. This compound is a valuable precursor for chiral ligands and complex molecular architectures, making stereocontrol in its reactions paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the enantioselective synthesis of this compound derivatives.
Q1: My reaction is resulting in low enantiomeric excess (ee). What are the most common initial parameters to investigate?
A1: Low enantioselectivity can often be traced back to a few key experimental variables. Before delving into more complex troubleshooting, start by systematically evaluating the following:
-
Catalyst Purity and Handling: Many asymmetric catalysts, particularly organocatalysts, are highly sensitive to moisture and air.[2] Ensure your catalyst is of high purity and has been stored under inert conditions. Improper handling can lead to catalyst degradation and a subsequent drop in enantioselectivity.
-
Solvent and Reagent Purity: Trace impurities in solvents or reagents can interfere with the catalytic cycle. For instance, acidic or basic impurities can neutralize the catalyst or promote a non-selective background reaction.[3] Always use freshly distilled or high-purity anhydrous solvents.
-
Reaction Temperature: Asymmetric reactions are often highly temperature-dependent.[4] A deviation of even a few degrees from the optimal temperature can significantly impact the enantiomeric excess. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[4]
-
Concentration: The concentration of reactants can influence the reaction kinetics and the aggregation state of the catalyst, which in turn can affect selectivity.[2]
Q2: I am observing poor reproducibility in my enantioselectivity results between batches. What could be the cause?
A2: Poor reproducibility is a frustrating issue that often points to subtle variations in experimental setup and execution. Consider these factors:
-
Atmosphere Control: Inconsistent inert atmosphere techniques (e.g., variations in the quality of nitrogen or argon gas, or small leaks in the apparatus) can lead to variable catalyst deactivation.
-
Stirring Rate: In heterogeneous reactions, or reactions with components of limited solubility, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Ensure consistent and efficient stirring for all experiments.
-
Reagent Addition: The rate and method of reagent addition can be critical. A slow, controlled addition of a limiting reagent can sometimes prevent the formation of side products and improve selectivity.
Q3: Can the choice of chiral catalyst significantly impact the reaction outcome for this compound?
A3: Absolutely. The "lock and key" principle is fundamental in asymmetric catalysis, where the chiral catalyst creates a specific three-dimensional environment that favors the formation of one enantiomer over the other.[5][6] For this compound, various catalytic systems have been explored, including:
-
Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules have been successfully employed in the asymmetric synthesis of spiro compounds.[7][8] The structure of the organocatalyst directly influences the steric and electronic environment of the transition state.[3]
-
Metal-Based Catalysis: Chiral metal complexes, often featuring ligands like BINAP or SpinPHOX, are powerful tools for asymmetric hydrogenations and other transformations of spirocyclic ketones.[9][10] The choice of both the metal center and the chiral ligand is crucial for achieving high enantioselectivity.
A thorough screening of different catalyst families and specific catalysts within a family is often necessary to identify the optimal system for a particular transformation of this compound.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent issues with enantioselectivity.
Guide 1: Diagnosing and Improving Low Enantiomeric Excess (ee)
Low ee is a multifaceted problem. This guide provides a systematic approach to identifying and addressing the root cause.
Step 1: Verify Analytical Method
Before optimizing the reaction, ensure your method for determining ee (e.g., chiral HPLC or GC) is accurate and reproducible.
-
Protocol: Inject a racemic standard of your product to confirm the separation of enantiomers and determine their retention times.[4] Ensure adequate resolution between the peaks.
Step 2: Systematic Parameter Screening
If the analytical method is sound, proceed with a systematic optimization of the reaction conditions. It is crucial to vary only one parameter at a time to isolate its effect.
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Parameter Optimization
| Parameter | Experimental Approach | Rationale & Key Considerations |
| Temperature | Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C). | Lower temperatures generally increase selectivity by amplifying the small energy difference between the diastereomeric transition states.[4] However, reaction rates will decrease, so reaction time may need to be extended. |
| Solvent | Screen a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether). | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4] Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the catalyst. |
| Catalyst/Ligand | If using a metal-based catalyst, screen different chiral ligands. For organocatalysts, explore derivatives with different steric bulk or electronic properties. | Subtle changes in the catalyst's structure can have a profound impact on the chiral pocket, leading to significant improvements in enantioselectivity. |
| Concentration | Vary the concentration of the substrate and the catalyst loading. | In some cases, catalyst aggregation at high concentrations can lead to a decrease in ee. Conversely, a higher catalyst loading might be necessary to outcompete a non-selective background reaction.[2] |
Guide 2: Addressing Side Reactions and Low Yield
Low yield can be as problematic as low enantioselectivity. Often, the two are linked, as side reactions can consume starting material and interfere with the desired stereoselective pathway.
Step 1: Identify Byproducts
-
Technique: Use techniques like TLC, LC-MS, and NMR to identify the major byproducts in your crude reaction mixture.
-
Rationale: Knowing the structure of the byproducts provides valuable clues about the undesired reaction pathways that are occurring. For example, in reactions involving this compound, ring-opening of the spirocycle has been observed as a major side reaction in certain solvents like alcohols.[10]
Step 2: Mitigate Side Reactions
Based on the identified byproducts, adjust the reaction conditions accordingly.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Suggested Solution |
| Racemic Product Formation | Non-selective background reaction. | Lower the reaction temperature. Increase catalyst loading. Ensure high purity of reagents to eliminate non-chiral promoters. |
| Decomposition of Starting Material or Product | Unstable under reaction conditions (e.g., prolonged reaction time, high temperature). | Reduce reaction time by using a higher catalyst loading or a more active catalyst. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Ring-Opening of Spirocycle | Use of protic or highly coordinating solvents. | Switch to non-protic, non-coordinating solvents like toluene or dichloromethane.[10] |
| Epimerization of Product | Presence of acid or base in the workup or purification steps. | Use a buffered aqueous workup. Minimize exposure of the product to silica gel during chromatography by using a less acidic stationary phase (e.g., alumina) or by deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Workflow for Optimizing Yield and Selectivity
Caption: Iterative process for improving yield and enantioselectivity.
By systematically addressing these common pitfalls, researchers can significantly improve the enantioselectivity and overall success of their reactions involving this compound, paving the way for the efficient synthesis of valuable chiral molecules.
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. scispace.com [scispace.com]
- 7. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Challenges in the scale-up of Spiro[4.4]nonane-1,6-dione production
Welcome to the technical support guide for the synthesis and scale-up of Spiro[4.4]nonane-1,6-dione. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. This compound is a crucial intermediate in the synthesis of chiral ligands, natural products, and pharmacologically active compounds.[1] However, its synthesis, particularly at a larger scale, is not without its difficulties.
This guide provides a structured approach to troubleshooting, offering detailed explanations for the underlying chemical principles and actionable protocols to enhance yield, purity, and process robustness.
FAQs: Quick-Reference Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this compound synthesis often stem from several factors. In acid-catalyzed methods like the Weiss-Cook reaction, incomplete reaction, side reactions such as polymerization or rearrangement, and product degradation under harsh acidic conditions can all contribute to reduced yields. For multi-step syntheses, such as those involving a Dieckmann cyclization, inefficiencies in any of the preceding steps will compound and lower the overall yield.[2] Careful control of reaction parameters like temperature, reaction time, and catalyst loading is crucial.
Q2: I'm observing significant amounts of a dark, tar-like substance in my crude product. What is it and how can I prevent it?
A2: The formation of a dark, insoluble polymer is a common issue, especially in acid-catalyzed syntheses. This is often due to acid-mediated polymerization of the starting materials or the product itself. To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, or reducing the reaction time. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent oxidative side reactions that may contribute to polymer formation.
Q3: My final product is difficult to purify. What are the best methods for purification?
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts. Column chromatography on silica gel is a common and effective method.[3] A stepwise elution with a solvent system like petroleum ether and ethyl acetate can effectively separate the desired product from impurities.[3] Recrystallization is another viable option if a suitable solvent system can be identified. For large-scale operations, techniques like fractional distillation under reduced pressure may be more practical.
Q4: I'm concerned about the thermal stability of the product during distillation. What precautions should I take?
A4: While specific data on the thermal decomposition of this compound is not extensively published, related spiro compounds can be sensitive to high temperatures.[4][5] To minimize the risk of degradation during purification by distillation, it is essential to use a high-vacuum system to lower the boiling point. A short-path distillation apparatus is also recommended to reduce the residence time of the compound at elevated temperatures.
In-Depth Troubleshooting Guides
Issue 1: Poor Yield and Purity in Weiss-Cook Condensation
The Weiss-Cook reaction, a tandem Michael addition and Robinson annulation, is a classical approach to bicyclic systems. However, its application to this compound synthesis can be plagued by side reactions.[6][7]
Root Cause Analysis:
-
Reaction Concentration: High concentrations of reactants can favor intermolecular side reactions, leading to oligomerization and polymerization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids or high catalyst loadings can promote unwanted side reactions and product degradation.
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" if not adequately controlled, accelerating side reaction rates.[8][9]
-
Reaction Time: Prolonged exposure to acidic conditions can lead to product degradation.
Troubleshooting Workflow:
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. catsci.com [catsci.com]
Stability issues and proper storage of Spiro[4.4]nonane-1,6-dione
Welcome to the Technical Support Center for Spiro[4.4]nonane-1,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and proper handling of this versatile spirocyclic building block. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Introduction to this compound
This compound is a valuable synthetic intermediate characterized by two five-membered rings connected by a single spiro atom.[1] Its rigid, three-dimensional structure makes it a sought-after scaffold in medicinal chemistry and materials science for the synthesis of complex molecules with unique pharmacological and electronic properties.[1] However, the strained nature of the spirocyclic system and the presence of two reactive ketone functionalities can present stability and handling challenges. This guide will address these issues directly to ensure the integrity of your starting material and the success of your experiments.
I. Storage and Handling: The Foundation of Compound Stability
Proper storage and handling are paramount to preserving the purity and reactivity of this compound. Incorrect conditions can lead to degradation, impacting the reproducibility and outcome of your experiments.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 0-8 °C .[2] It is a light yellow solid with a melting point of 37.0-37.5 °C, so refrigeration is essential to maintain its solid state and prevent potential degradation that may occur at ambient temperatures.[2] For long-term storage, it is advisable to keep the container tightly sealed and in a dry environment.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Q3: What are the known hazards associated with this compound?
A3: Based on available safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Therefore, direct contact with the skin and eyes should be avoided. In case of accidental contact, rinse the affected area thoroughly with water.
II. Stability Profile and Troubleshooting Experimental Issues
The chemical reactivity of the diketone functionality in this compound is the primary source of its synthetic utility, but also the root of its potential instability under certain experimental conditions.
Troubleshooting Guide: Common Stability-Related Problems
| Observed Problem | Potential Cause | Troubleshooting and Recommendations |
| Low yield or formation of unexpected byproducts in reactions involving alcohols as solvents. | Ring-opening of the spirocycle. This is a known side reaction, particularly under conditions of catalytic hydrogenation in alcohol solvents. The alcohol can act as a nucleophile, leading to the formation of an ester derivative of γ-(2-oxocyclopentyl)butyrate. | - Change the solvent: If possible, switch to a non-nucleophilic solvent like tetrahydrofuran (THF), diethyl ether, or a hydrocarbon solvent. - Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and any byproducts. - Optimize reaction time: A faster reaction rate may minimize the extent of the ring-opening side reaction. |
| Inconsistent reaction outcomes or appearance of new spots on TLC of the starting material. | Degradation of this compound due to improper storage or handling. The compound may be sensitive to prolonged exposure to ambient temperature, moisture, or incompatible substances. | - Verify storage conditions: Ensure the compound has been consistently stored at 0-8 °C in a tightly sealed container. - Assess purity before use: Run a quick purity check using TLC, Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS). |
| Low reactivity or incomplete reaction. | Poor quality of the starting material. Impurities can inhibit catalysts or interfere with the reaction. | - Purify the starting material: If impurities are detected, consider purifying the this compound by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs) - Chemical Stability
Q4: Is this compound stable to acidic conditions?
A4: While stable to mild acidic conditions, strong acids can potentially catalyze rearrangement reactions. For spirocyclic ketones, acid-catalyzed rearrangements are a possibility. It is advisable to use the mildest acidic conditions necessary for your transformation and to carefully monitor the reaction for the formation of byproducts.
Q5: How does this compound behave under basic conditions?
A5: The presence of α-protons makes the ketone functionalities susceptible to deprotonation by strong bases, leading to enolate formation. This can result in side reactions such as self-condensation (aldol-type reactions) or reactions with other electrophiles in the mixture. The use of hindered, non-nucleophilic bases can be advantageous if enolate formation is desired for a specific synthetic step.
Q6: What are the potential degradation pathways for this compound?
A6: The most prominently documented degradation pathway is the ring-opening reaction in the presence of nucleophilic solvents like alcohols, especially under reductive conditions. This leads to the formation of ester derivatives of γ-(2-oxocyclopentyl)butyrate. While not extensively studied, hydrolysis of the ketone functionalities is also a theoretical possibility over extended periods in the presence of water.
III. Analytical and Purification Protocols
Verifying the purity of your starting material and purifying it if necessary are critical steps for reproducible and successful synthesis.
Purity Assessment Workflow
A multi-technique approach is recommended for a comprehensive assessment of purity.
References
Technical Support Center: Methods for Resolving Enantiomers of Spiro[4.4]nonane-1,6-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of Spiro[4.4]nonane-1,6-dione. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. This compound's rigid, three-dimensional structure makes its enantiomerically pure forms highly valuable as precursors for chiral ligands and complex pharmaceutical intermediates.[1][2]
This guide provides in-depth, practical solutions to common challenges encountered during the separation of its enantiomers. We will explore the most prevalent and effective methods, offering troubleshooting advice and answers to frequently asked questions based on established scientific literature and field experience.
Section 1: Resolution via Diastereomeric Crystallization of a Precursor
This is the most established and classic approach. Since the target dione lacks functional groups suitable for direct salt formation with common resolving agents, the strategy involves a temporary chemical modification. The racemic dione is first reduced to the corresponding spiro[4.4]nonane-1,6-diol. This diol can then be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.[3]
Experimental Workflow: Diastereomeric Crystallization
Caption: Workflow for resolution via diastereomeric crystallization.
Troubleshooting & FAQs
Q: My initial reduction of the dione gives a mixture of diol diastereomers (cis,cis; cis,trans; trans,trans). How can I control this?
A: This is an expected and critical outcome. The stereoselectivity of the reduction is highly dependent on the reagent and conditions used.[1][4]
-
For the trans,trans-diol: Using LiAlH₄ in diethyl ether tends to favor the formation of the trans,trans-isomer.[2][4] This isomer is often preferred for resolution with agents like (-)-camphanic acid.[2]
-
For the cis,trans-diol: Hydrogenation with Platinum-on-charcoal (Pt/C) in acetic acid predominantly yields the cis,trans-product.[4]
-
For the cis,cis-diol: Using bulky reducing agents like lithium n-butyldiisobutylaluminium hydride can favor the cis,cis-diol.[2]
It is crucial to characterize the resulting diol mixture (e.g., by NMR or GC) and then separate the desired diastereomeric diol before proceeding to the resolution step, as resolving a mixture of diol isomers will be unnecessarily complex. Separation can typically be achieved by silica gel column chromatography.[4]
Q: The diastereomeric esters/ketals won't crystallize. What can I do?
A: Crystallization is often the most challenging step. If spontaneous crystallization doesn't occur, consider the following:
-
Solvent Screening: The solubility of diastereomers can vary dramatically between solvents. Systematically screen a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water, ethanol).
-
Concentration: Slowly evaporate the solvent or prepare a supersaturated solution and allow it to cool slowly.
-
Seeding: If you have a tiny amount of crystalline material from a previous attempt, use it to seed a supersaturated solution.
-
Change the Auxiliary: The choice of chiral auxiliary is key. If esters from (-)-camphanic acid are proving difficult, consider forming diastereomeric ketals with an agent like (1R)-(+)-camphor, which has also been reported to be effective for resolving the cis,cis-diol.[1][5]
Q: The diastereomeric purity is low after a single crystallization. How can I improve it?
A: One crystallization is rarely sufficient. Recrystallization is key. Dissolve your enriched crystals in a minimal amount of hot solvent and allow them to re-form slowly. This process should be repeated until the diastereomeric excess (d.e.), and consequently the enantiomeric excess (e.e.) of the final product, no longer increases. Monitor the purity at each stage using HPLC on a chiral column or by ¹H NMR if there are well-resolved signals for the diastereomers.
Q: My final oxidation step is causing racemization. How can I prevent this?
A: Racemization can occur under harsh basic or acidic conditions, especially if the enolate of the ketone can form. To prevent this, use mild oxidation conditions that operate under a neutral or slightly acidic pH.
-
Recommended Reagents: Pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are excellent choices for this transformation as they are effective and generally do not cause racemization of the spiro center.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For Spiro[4.4]nonane derivatives, this is typically performed on the precursor diol.[6][7] The theoretical maximum yield for the unreacted enantiomer is 50%.
Principle of Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a diol.
Troubleshooting & FAQs
Q: The enzymatic reaction is very slow or stalls before 50% conversion. What are the possible causes?
A: Several factors can affect enzyme activity:
-
Enzyme Choice: Not all enzymes will be effective. Lipases are a good starting point. Studies have shown that lipases can efficiently resolve (±)-cis,cis-spiro[4.4]nonane-1,6-diol.[6] Subtilisin Carlsberg has also been used for derivatives.[8] It is often necessary to screen a panel of different enzymes.
-
Solvent: Enzymes are highly sensitive to the solvent. The resolution of the spiro diol has been successfully performed in diisopropyl ether.[6] Anhydrous organic solvents are typically required for transesterification reactions to prevent hydrolysis of the acyl donor.
-
Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the reaction rate. These are often used as they generate byproducts (acetaldehyde, acetone) that do not interfere with the reaction equilibrium.
-
Enzyme Deactivation: The enzyme may be denaturing over time. Ensure the temperature is optimal for the chosen enzyme (typically 30-50 °C) and that the reaction medium does not contain inhibitors.
Q: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
A: The enantioselectivity, or E-value, is a measure of how well the enzyme discriminates between the two enantiomers. A high E-value (>100) is desirable for an efficient resolution.
-
Screen Different Enzymes: This is the most effective strategy. Different enzymes, even from the same class, can show vastly different selectivities for the same substrate.[8]
-
Modify the Substrate: Sometimes, modifying the substrate can improve recognition by the enzyme's active site. For example, resolving a derivative like cis,cis-(+/-)-6-(2,2-Dimethylpropanamido)spiro[4.4]nonan-1-ol has shown high enantioselectivity with certain enzymes.[8]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it will also decrease the reaction rate.
-
Solvent: The solvent can influence the conformation of the enzyme and substrate, thereby affecting selectivity.
Q: How do I separate the product (e.g., ester) from the unreacted starting material (alcohol)?
A: The significant change in polarity between the diol starting material and the mono-ester product makes separation straightforward. Standard silica gel column chromatography is typically very effective for this purpose.
Section 3: Chiral Chromatography
Direct separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. It avoids the multi-step process of diastereomer formation but requires specialized, expensive columns and careful method development.
Guide to Chiral Method Development
Developing a chiral separation from scratch can be challenging. The table below provides a logical starting point for method development for this compound. Polysaccharide-based chiral stationary phases (CSPs) are often the most successful for a broad range of compounds.
| Parameter | Recommended Starting Point | Rationale & Troubleshooting Notes |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide (e.g., Amylose or Cellulose-based) | These are robust and versatile CSPs. If one type (e.g., amylose) fails, the other (cellulose) often provides different selectivity. |
| Mobile Phase Mode | Normal Phase (Heptane/Alcohol) | Normal phase often provides better selectivity for chiral separations. Start with a Heptane/Isopropanol (IPA) or Heptane/Ethanol mixture. |
| Initial Mobile Phase Composition | 90:10 Heptane/IPA | Vary the ratio from 99:1 to 50:50. The alcohol acts as the polar modifier; increasing its concentration generally reduces retention time but may also affect resolution. |
| Additive | None initially. If peak shape is poor, add 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA). | For a neutral compound like the dione, additives are usually unnecessary. However, they can improve peak shape by suppressing interactions with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | A standard starting point. Adjust as needed for pressure and run time considerations. |
| Detection | UV (approx. 210 nm) | The carbonyl groups in the dione should have a UV chromophore, though it may be weak. A low wavelength is recommended. |
Troubleshooting & FAQs
Q: I'm seeing no separation of enantiomers on my chiral column. What should I try first?
A:
-
Change the Alcohol Modifier: Switch from IPA to Ethanol, or vice-versa. The structural difference between these alcohols can profoundly impact chiral recognition.
-
Change the CSP: If an amylose-based column (e.g., Chiralpak IA/IB/IC) fails, try a cellulose-based column (e.g., Chiralcel OD/OJ/OZ). They offer complementary selectivity.
-
Try a Different Mode: While less common for initial screening, consider Reversed-Phase (e.g., Water/Acetonitrile) or Polar Organic modes (e.g., Acetonitrile/Methanol) if Normal Phase is unsuccessful.
Q: How do I scale up my analytical separation to a preparative scale?
A: Scaling up requires careful consideration.
-
Loadability Study: First, perform a loadability study on your analytical column to determine the maximum amount of racemate you can inject without losing resolution.
-
Column Sizing: Use a preparative column with the same stationary phase and a larger diameter.
-
Flow Rate Adjustment: The flow rate must be scaled proportionally to the cross-sectional area of the larger column.
-
Solvent Purity: Use high-purity solvents to avoid contaminating your collected fractions.
Section 4: Alternative Approach - Direct Asymmetric Synthesis
For many modern applications, direct asymmetric synthesis is a more efficient and atom-economical alternative to resolving a racemic mixture. Several methods have been developed to synthesize enantiopure this compound directly.
-
Organocatalytic Asymmetric Tandem Reaction: A notable method involves a tandem Nazarov cyclization/semipinacol rearrangement using "unactivated" substrates. This approach can generate the chiral dione with up to 96% yield and 97% enantiomeric excess in a single step.[9]
-
Biocatalytic Asymmetric Synthesis: A practical synthesis has been reported that uses a kinetic resolution of a ketone precursor via bioreduction with baker's yeast as the key enantioselective step.[2][9]
FAQ
Q: When should I consider asymmetric synthesis over classical resolution?
A:
-
Choose Resolution when: You already have a large quantity of the racemic material, or if the resolution procedure is simple, high-yielding, and uses inexpensive resolving agents. It can also be advantageous if you need access to both enantiomers, as resolution provides both (though one is recovered from the mother liquor and may require more purification).
-
Choose Asymmetric Synthesis when: You are starting from scratch and need only one specific enantiomer. Modern asymmetric methods are often shorter, more elegant, and can provide very high enantiomeric excess directly, avoiding the 50% theoretical yield limit of a classical resolution.
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Polymerization in Spiro[4.4]nonane-1,6-dione Synthesis
Welcome to the technical support center for the synthesis of Spiro[4.4]nonane-1,6-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. The construction of the spiro[4.4]nonane core, particularly through acid-catalyzed methods like the Nazarov cyclization, is often plagued by unwanted polymerization of the reactive precursors. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you mitigate these challenges and optimize your synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the causes and identification of polymerization during the synthesis.
Q1: Why is polymerization such a prevalent side reaction when synthesizing this compound?
A: The tendency to polymerize stems directly from the reactive nature of the precursors used in common synthetic routes. Many syntheses, especially those employing the Nazarov cyclization, start with divinyl ketones or related α,β-unsaturated systems.[1][2][3] These molecules contain electron-deficient double bonds that are highly susceptible to attack. This reactivity is desirable for the intended cyclization but also makes them prone to chain-growth polymerization through several mechanisms:
-
Cationic Polymerization: In acid-catalyzed reactions (e.g., Nazarov), the acid promoter (Lewis or Brønsted) that is meant to activate the ketone for cyclization can also protonate the double bond, generating a carbocation.[4][5] This cation can then attack another monomer unit, initiating a chain reaction.
-
Radical Polymerization: Trace amounts of oxygen in the reaction mixture can lead to the formation of peroxides, especially upon heating or exposure to light. These peroxides can decompose to form radicals that initiate polymerization.[6]
-
Anionic Polymerization: The presence of strong bases can deprotonate the substrate, leading to anionic polymerization pathways, although this is less common in the typically acidic conditions used for Nazarov cyclizations.[6]
Q2: What are the common signs of polymerization in my reaction?
A: Identifying polymerization early is crucial for saving time and resources. Look for these key indicators in your reaction flask:[6]
-
Increased Viscosity: A noticeable thickening of the reaction mixture is a primary sign that polymer chains are forming and growing.
-
Precipitate Formation: Polymers are often insoluble in the organic solvents used for the reaction and will crash out as an amorphous solid, "gunk," or powder.
-
"Tar" or "Gunk" Formation: In severe cases, the entire reaction can turn into a thick, intractable, often dark-colored tar that is difficult to process.
-
Low Yield of Desired Product: If polymerization is the major pathway, it will consume the starting material, leading to a significantly lower yield of the target this compound.
-
Broad, Unresolved NMR Signals: When analyzing the crude product, the ¹H NMR spectrum may show broad, featureless humps in the aliphatic region, which are characteristic of polymeric material, alongside any sharp peaks from your desired product.[6]
Q3: My Nazarov cyclization protocol uses a strong Lewis acid. How can I minimize the polymerization it causes?
A: This is a classic challenge, as the conditions that promote the desired 4π-electrocyclic ring closure also favor cationic polymerization.[2][7] The key is to find a balance where the cyclization is efficient, but polymerization is suppressed.
-
Catalyst Choice: While stoichiometric amounts of strong Lewis acids like SnCl₄ or BF₃·OEt₂ are traditional, consider screening weaker or catalytic amounts of acids.[1][7][8] Sometimes, a milder Brønsted acid or a highly active catalyst that works at lower concentrations can be effective.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Adding the acid catalyst slowly at a low temperature (e.g., 0 °C or -78 °C) can help control the initial exotherm and reduce the rate of polymerization initiation.[6][9]
-
Inverse Addition: Instead of adding the catalyst to the substrate, try adding the substrate solution slowly to a solution of the catalyst. This maintains a low instantaneous concentration of the substrate, which can disfavor the bimolecular polymerization reaction relative to the intramolecular cyclization.[9]
Q4: What role do inhibitors play, and how should I use them?
A: Inhibitors are chemical agents that suppress polymerization by scavenging the reactive species that initiate the chain reaction.[10] They are a powerful tool for improving yields.
-
Radical Inhibitors: These are the most common type used. They react with and neutralize free radicals, preventing them from initiating polymerization. Examples include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and phenothiazine.[11] They are particularly effective when the risk of peroxide formation is high.
-
How to Use: Add a small, catalytic amount of the inhibitor to your starting material before you begin the reaction. It can also be added to solvents to prevent peroxide formation during storage. Always conduct the reaction under an inert atmosphere (N₂ or Argon) as the primary preventative measure, with the inhibitor acting as a secondary defense.[6]
Part 2: Visualizing the Competing Pathways
Understanding the balance between the desired reaction and the undesired polymerization is key. The following diagram illustrates this competition.
Caption: Competing reaction pathways in this compound synthesis.
Part 3: Troubleshooting Guide
Use this guide to diagnose and solve common issues related to polymerization during your synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| Low or No Yield of Product; Reaction Mixture Turns into a Solid or Tar | 1. Rampant Polymerization: Reaction conditions are too harsh (high temperature, high catalyst concentration).2. Impure Reagents: Starting materials or solvents contain peroxides or acidic/basic impurities. | 1. Modify Reaction Conditions: - Decrease the reaction temperature significantly. - Reduce the concentration of the acid catalyst. - Employ inverse addition (add substrate to catalyst).2. Purify and Prepare Reagents: - Pass solvents through a column of activated alumina to remove peroxides and acidic impurities. - Degas solvents and reagents by sparging with N₂ or Ar. - Add a radical inhibitor (see Table 1) to the reaction mixture. |
| Reaction is Sluggish and Yield is Low, with Some Byproduct Formation | 1. Insufficient Catalyst Activity: The chosen acid is too weak to promote cyclization efficiently at a low temperature.2. Competing Side Reactions: Besides polymerization, other rearrangements may be occurring.[7] | 1. Screen Catalysts: - Systematically test a range of Lewis or Brønsted acids to find one that is active but does not aggressively promote polymerization.2. Optimize Solvent and Temperature: - The solvent can impact catalyst activity and reaction rates.[7] Try different non-coordinating solvents. - Find the optimal temperature where product formation outcompetes byproduct formation. Monitor closely with TLC or LC-MS. |
| Crude NMR Shows Broad Humps and Low Product-to-Impurity Ratio | 1. Slow Polymerization: Low-level polymerization is occurring throughout the reaction, consuming starting material and contaminating the product. | 1. Implement Preventative Measures Rigorously: - Ensure the reaction is run under a strictly inert atmosphere (use a manifold or glovebox). - Add a recommended inhibitor (see Table 1) from the start. - Re-purify starting materials immediately before use. |
Table 1: Common Polymerization Inhibitors
| Inhibitor | Type | Typical Concentration (by weight) | Notes |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 100 - 500 ppm | Effective in the presence of oxygen. Often shipped with commercial monomers. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 200 - 1000 ppm | A common and effective phenolic antioxidant. |
| Phenothiazine (PTZ) | Radical Scavenger | 100 - 500 ppm | Highly effective at elevated temperatures, but can color the reaction mixture.[11] |
| TEMPO | Radical Scavenger | 50 - 200 ppm | A stable nitroxide radical that is a very efficient polymerization inhibitor. |
Part 4: Key Experimental Protocols
Protocol 1: Purification and Stabilization of Reagents
This protocol describes how to prepare your starting materials and solvents to minimize the risk of initiating unwanted polymerization.
Objective: To remove peroxides, water, and acidic/basic impurities from solvents and liquid substrates.
Materials:
-
Reaction solvent (e.g., Dichloromethane, Diethyl Ether)
-
Liquid dienone precursor
-
Activated neutral alumina
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor (e.g., BHT)
-
Schlenk flask or oven-dried round-bottom flask
-
Glass column for chromatography
Procedure:
-
Solvent Purification: To a bottle of solvent, add activated neutral alumina (approx. 50 g per L). Shake well and allow it to sit for at least 4 hours. Alternatively, for immediate use, pass the solvent through a plug of alumina packed in a glass column directly into the reaction flask.
-
Substrate Purification: If the dienone precursor is a liquid, pass it through a short column of activated neutral alumina to remove potential acidic impurities and peroxides.
-
Drying: If water is a concern, dry the purified solvent or liquid substrate over anhydrous MgSO₄, then filter.
-
Inhibitor Addition: Add the chosen inhibitor (e.g., BHT, 200 ppm) to the purified substrate and solvent to ensure stability during storage and reaction.
-
Degassing: Transfer the purified, inhibited solvent and substrate to a Schlenk flask. Subject the liquid to three "freeze-pump-thaw" cycles to remove dissolved oxygen. Alternatively, sparge with dry argon or nitrogen gas for 20-30 minutes.
-
Storage: Store the purified reagents under an inert atmosphere and away from light until use.
Protocol 2: Optimized Setup for Acid-Catalyzed Cyclization
This protocol outlines a procedure for a Nazarov cyclization designed to favor the desired product over the polymer.
Objective: To perform the cyclization of a divinyl ketone precursor to this compound while minimizing polymerization.
Materials:
-
Purified and degassed divinyl ketone precursor
-
Purified and degassed solvent (e.g., Dichloromethane)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum
-
Inert gas line (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Assemble Apparatus: Assemble the glassware hot from the oven under a positive flow of inert gas. Allow it to cool to room temperature.
-
Add Substrate: Using a syringe, transfer the purified divinyl ketone precursor into the reaction flask, followed by the purified, degassed solvent to achieve the desired concentration (e.g., 0.1 M).
-
Cool the Reaction: Cool the stirred solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
Prepare Catalyst Solution: In a separate dry flask under inert gas, prepare a dilute solution of the Lewis acid in the reaction solvent.
-
Slow Catalyst Addition: Using a syringe, add the Lewis acid solution dropwise to the cold, stirred substrate solution over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Monitor the Reaction: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or by periodically quenching small aliquots for LC-MS analysis.
-
Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride solution) at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with the reaction solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using flash column chromatography.
Part 5: Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting polymerization.
References
- 1. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Lewis acid catalysed polymerisation of cyclopentenone | Publons [publons.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Spiro[4.4]nonane-1,6-dione: A Guide for the Modern Chemist
The spiro[4.4]nonane-1,6-dione core is a valuable structural motif in organic chemistry, serving as a versatile precursor for the synthesis of complex natural products, chiral ligands, and pharmacologically active compounds. The construction of its sterically demanding spirocyclic system presents a significant synthetic challenge. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth look at both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Key Synthetic Strategies at a Glance
The synthesis of this compound has evolved from classical intramolecular cyclizations to highly efficient and stereoselective modern organocatalytic methods. The primary disconnection strategies revolve around the formation of the spirocyclic core through either the closure of the second five-membered ring onto a pre-existing cyclopentanone or a tandem reaction that constructs the spirocycle in a more convergent manner. This guide will focus on four key approaches:
-
Asymmetric Synthesis via Dieckmann Cyclization
-
Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
-
Classical Approach 1: Rearrangement of an Epoxy Ketone
-
Classical Approach 2: Intramolecular Claisen Condensation
Asymmetric Synthesis via Dieckmann Cyclization
This practical and scalable approach provides access to enantiopure this compound, making it highly valuable for applications where chirality is crucial, such as in the development of asymmetric catalysts. The overall strategy involves a multi-step sequence with a bioreductive kinetic resolution as the key chirality-inducing step, followed by a Dieckmann cyclization to construct the second ring of the spirocycle.[1]
Mechanistic Rationale
The core of this route lies in the intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target dione. The use of a strong base, such as sodium ethoxide, generates an enolate from one of the ester functionalities, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. The choice of a chiral starting material, obtained through kinetic resolution, ensures the enantiopurity of the final product. A critical consideration in this synthesis is the protection of the existing β-keto carbonyl group in the precursor to prevent racemization under the basic conditions of the Dieckmann condensation.[1]
Caption: Workflow for the Asymmetric Synthesis of this compound via Dieckmann Cyclization.
Experimental Protocol
The following is a representative protocol based on the reported asymmetric synthesis.[1]
Step 1: Preparation of the Chiral Precursor (Kinetic Resolution)
A racemic ketone precursor with a chiral quaternary carbon center is subjected to bioreduction using baker's yeast. This selectively reduces one enantiomer to the corresponding alcohol, allowing for the separation of the desired enantiomerically enriched ketone.
Step 2: Functional Group Manipulations
The enantiopure ketone undergoes a sequence of reactions including hydroformylation, oxidation, and esterification to introduce the necessary second ester functionality for the subsequent Dieckmann cyclization.
Step 3: Protection of the β-Keto Group
To prevent racemization, the β-keto carbonyl group of the enantiopure diester precursor is protected as a ketal, for instance, by reacting with a 1,3-diol in the presence of an acid catalyst.
Step 4: Dieckmann Cyclization
The protected diester is dissolved in a dry, inert solvent such as toluene. A strong base, typically sodium ethoxide, is added, and the mixture is heated to reflux to induce the intramolecular cyclization.
Step 5: Deprotection, Hydrolysis, and Decarboxylation
Following the cyclization, an acidic workup removes the protecting group and hydrolyzes the ester. Subsequent heating promotes decarboxylation to yield the final enantiopure this compound.
Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
This modern and highly elegant approach offers a direct and efficient route to chiral spiro[4.4]nonane-1,6-diones with the formation of four stereocenters in a single tandem reaction. The reaction proceeds with high yields and excellent enantioselectivities, showcasing the power of organocatalysis in complex molecule synthesis.
Mechanistic Rationale
The reaction is initiated by the activation of an "unactivated" dienone substrate by a chiral phosphoric acid catalyst. This promotes a 4π-conrotatory electrocyclization (Nazarov cyclization) to form a pentadienyl cation intermediate. This intermediate is then trapped intramolecularly by a tethered hydroxyl group, triggering a semipinacol rearrangement that expands the cyclobutanol ring and forms the spirocyclic core. The stereochemistry of the final product is controlled by the chiral catalyst, which dictates the facial selectivity of the cyclization.
Caption: Key transformations in the Organocatalytic Tandem Nazarov Cyclization/Semipinacol Rearrangement.
Experimental Protocol
The following protocol is a general representation of the organocatalytic tandem reaction.
Materials:
-
2-hydroxyalkyl-1,4-dien-3-one substrate
-
Chiral phosphoric acid catalyst (e.g., a SPINOL-derived phosphoric acid)
-
Anhydrous solvent (e.g., chloroform or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 2-hydroxyalkyl-1,4-dien-3-one substrate.
-
Dissolve the substrate in the anhydrous solvent.
-
Add the chiral phosphoric acid catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at the specified temperature (often ambient temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the chiral this compound.
& 4. Classical Synthetic Routes: A Historical Perspective
Two of the earliest reported syntheses of this compound provide a valuable contrast to the more modern, stereoselective methods.[2] These routes, while often lower in yield and lacking stereocontrol, are conceptually simple and utilize readily available starting materials.
Rearrangement of 1,6-Epoxy-bicyclo[4.3.0]-nonane-2-one
This method involves the Lewis acid-catalyzed rearrangement of an epoxy ketone.[2] The reaction proceeds through the opening of the epoxide ring by the Lewis acid (e.g., boron trifluoride), followed by a skeletal rearrangement to form the spirocyclic dione.
Acid-Catalyzed Intramolecular Claisen Condensation
This approach utilizes the intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid.[2] In the presence of a strong acid, the carboxylic acid is likely converted to an acylium ion or another activated species, which then undergoes an intramolecular electrophilic attack on the enol or enolate of the cyclopentanone ring to form the spirocycle.
While detailed modern protocols for these specific classical syntheses are less common, they laid the groundwork for the development of more sophisticated methods.
Comparative Summary of Synthesis Routes
| Methodology | Key Reagents | Typical Yield | Stereo-selectivity | Advantages | Disadvantages | Scalability |
| Asymmetric Dieckmann Cyclization | Baker's yeast, NaOEt | 42-54% (overall)[1] | High (>99% ee)[1] | Provides enantiopure product, scalable. | Multi-step synthesis, requires protection/deprotection. | Gram-scale demonstrated.[1] |
| Tandem Nazarov Cyclization/ Semipinacol Rearrangement | Chiral Phosphoric Acid | Up to 96% | High (up to 97% ee) | High efficiency, atom economy, and stereoselectivity in one step. | Substrate synthesis may be required. | Typically performed on a research scale. |
| Epoxy Ketone Rearrangement | Boron Trifluoride[2] | Not specified in abstract | Racemic | Conceptually simple. | Lacks stereocontrol, potential for side reactions. | Likely scalable but may have purification challenges. |
| Intramolecular Claisen Condensation | Acid catalyst[2] | Not specified in abstract | Racemic | Utilizes a readily accessible precursor. | Harsh conditions, lacks stereocontrol. | Potentially scalable. |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of a synthetic route to this compound is highly dependent on the specific requirements of the research.
For applications demanding high enantiopurity and scalability , the asymmetric synthesis via Dieckmann cyclization is a well-validated and practical choice, despite its multi-step nature.[1]
When synthetic efficiency, atom economy, and high stereoselectivity in a single step are paramount, the organocatalytic tandem Nazarov cyclization/semipinacol rearrangement represents the state-of-the-art, offering a powerful and elegant solution.
The classical methods , while largely superseded for the synthesis of chiral this compound, remain of academic interest and could be considered for the preparation of the racemic compound if simplicity and cost of reagents are the primary drivers and stereochemistry is not a concern.
Ultimately, the continued development of novel synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly lead to even more efficient and versatile routes to this important class of spirocyclic compounds.
References
A Comparative Guide to the Structural Validation of Spiro[4.4]nonane-1,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into a multi-technique approach for comprehensive structural validation.
The Imperative of Orthogonal Validation Techniques
The rigid, three-dimensional nature of spirocyclic compounds like Spiro[4.4]nonane-1,6-dione derivatives often leads to complex spectroscopic data.[1][2] Relying on a single analytical method can lead to ambiguous or incomplete structural assignments. Therefore, a combination of orthogonal techniques, each providing a different piece of the structural puzzle, is essential for a robust and self-validating analysis. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Primary Validation Techniques: A Synergistic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular framework of organic compounds, including spiro-diketones.[1] It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3]
Key NMR Experiments for this compound Derivatives:
-
¹H NMR (Proton NMR): Reveals the number of distinct proton environments, their multiplicities (splitting patterns), and their chemical shifts.[1] Protons alpha to the carbonyl groups are typically deshielded and appear in the downfield region of the spectrum. The fixed spatial relationships in the spirocyclic system can lead to complex splitting patterns.[1]
-
¹³C NMR (Carbon NMR): Provides information on the number of non-equivalent carbon atoms.[1] Key diagnostic signals include the carbonyl carbons, which appear significantly downfield (typically in the 200-220 ppm range), and the central spiro carbon.[1]
-
2D NMR - COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other, typically through three bonds (³J-coupling).[4][5] This is crucial for tracing out the proton-proton connectivity within the two five-membered rings.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to.[5][6] This allows for the unambiguous assignment of protonated carbons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals longer-range (typically 2-4 bonds) correlations between protons and carbons.[5][6] This is invaluable for identifying quaternary carbons, such as the carbonyl carbons and the central spiro carbon, by observing correlations from nearby protons.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
COSY Acquisition: Run a standard COSY experiment to establish proton-proton connectivities.
-
HSQC Acquisition: Perform an HSQC experiment to correlate proton and carbon signals for directly bonded pairs.
-
HMBC Acquisition: Acquire an HMBC spectrum to establish long-range proton-carbon connectivities, which is critical for assigning quaternary carbons and piecing together the complete carbon skeleton.[6][7]
Data Interpretation Workflow:
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8] For structural validation, high-resolution mass spectrometry (HRMS) is particularly crucial as it provides the exact molecular formula of the parent compound and its fragments.
Key MS Techniques:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can provide valuable structural information about the different rings of the spiro compound.[9]
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts.[10] This is ideal for confirming the molecular weight of the synthesized derivative.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[11][12]
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use this to calculate the elemental composition. Compare the calculated molecular formula with the expected formula.
Table 1: Comparison of Primary Validation Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, 3D structure in solution.[1][3][13] | 5-10 mg | Low | Unambiguous structural elucidation of the molecular framework. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[8][9][14] | < 1 mg | High | High sensitivity and accurate mass determination for molecular formula confirmation. |
| X-ray Crystallography | Absolute configuration, bond lengths, bond angles in the solid state.[15][16] | Single crystal | Low | Provides the definitive 3D structure of the molecule. |
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including absolute stereochemistry, bond lengths, and bond angles.[15][16] For this compound, X-ray analysis has shown that the five-membered rings adopt a conformation between an envelope and a half-chair form.[17][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Crystal Mounting: Mount a suitable single crystal on the goniometer of a diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Alternative and Complementary Techniques
While the combination of NMR, MS, and X-ray crystallography provides a comprehensive validation, other techniques can offer valuable complementary information.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.[1] For this compound derivatives, the strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) groups.
-
Computational Chemistry: Theoretical calculations can be used to predict NMR chemical shifts, vibrational frequencies, and stable conformations, which can then be compared with experimental data to support structural assignments.[18]
Logical Framework for Structural Validation
The following diagram illustrates the logical flow for validating the structure of a newly synthesized this compound derivative, integrating the primary analytical techniques.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure in solution, high-resolution mass spectrometry is essential for confirming the molecular formula. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. By synergistically applying these techniques, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and materials science programs.
References
- 1. benchchem.com [benchchem.com]
- 2. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 3. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. mdpi.com [mdpi.com]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 12. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound|CAS 27723-43-9 [benchchem.com]
- 18. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
A Comparative Guide to the Determination of Absolute Configuration in Chiral Spiro[4.4]nonane-1,6-dione
For researchers, scientists, and professionals engaged in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of the chiral molecule, Spiro[4.4]nonane-1,6-dione. By objectively evaluating the performance of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and computational analysis, this document aims to equip researchers with the insights necessary to select the most judicious method for their specific research context.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for the determination of a molecule's three-dimensional structure, and by extension, its absolute configuration. The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a well-ordered crystal lattice.
The absolute configuration of (S)-(-)-spiro[4.4]nonane-1,6-dione has been unequivocally established using this method.[1] The analysis revealed a conformation for the five-membered rings that is intermediate between an envelope and a half-chair form.[1] This crystallographic data provides an incontrovertible reference point against which spectroscopic methods can be compared and validated.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Causality in Experimental Choices: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the analyte. For this compound, which is a solid at room temperature, crystallization from a suitable solvent system is the initial and often most challenging step. The choice of X-ray radiation (e.g., Cu Kα) is critical to induce anomalous scattering, particularly for light-atom structures, which enables the determination of the absolute configuration, often quantified by the Flack parameter.
| Parameter | Single-Crystal X-ray Crystallography |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm in all dimensions). |
| Key Advantage | Provides an unambiguous 3D structure and absolute configuration. |
| Key Limitation | Crystal growth can be a significant bottleneck. |
| Data Output | Atomic coordinates, bond lengths, bond angles, and the Flack parameter. |
Chiroptical Methods: A Solution-State Perspective
Chiroptical spectroscopic techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer a powerful alternative for determining absolute configuration, with the significant advantage of being applicable to samples in the solution phase. This is particularly valuable when single crystals are difficult or impossible to obtain.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute configuration. The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.
Experimental and Computational Workflow for VCD
Caption: Combined experimental and computational workflow for VCD analysis.
Causality in Experimental and Computational Choices: For a molecule like this compound, a conformational search is a critical first step in the computational protocol. This is because the observed VCD spectrum is a population-weighted average of the spectra of all significantly populated conformers in solution. Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set) is then employed to optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer. The final predicted spectrum is obtained by Boltzmann averaging the contributions from each conformer. A good match between the experimental and predicted spectra for a chosen enantiomer confirms the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. For this compound, the carbonyl groups act as chromophores, giving rise to characteristic n→π* electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.
Studies on diketimine derivatives of (-)-(5S)-spiro[4.4]nonane-1,6-dione have shown that their chiroptical behavior in the π→π* region is consistent with expectations based on the exciton model, providing valuable insight into the ECD of this class of compounds.[2]
Experimental and Computational Workflow for ECD
Caption: Combined experimental and computational workflow for ECD analysis.
Causality in Experimental and Computational Choices: Similar to VCD, computational modeling is integral to modern ECD analysis. Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and rotational strengths. The choice of functional and basis set can significantly impact the accuracy of the predicted spectrum. The conformational flexibility of the five-membered rings in this compound necessitates a thorough conformational search and Boltzmann averaging to obtain a reliable predicted ECD spectrum.
Method Comparison: A Tabular Summary
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Requirement | High-quality single crystal | ~1-10 mg, non-destructive | ~0.1-1 mg, non-destructive |
| Chromophore Req. | None | None | Required (e.g., C=O in the target) |
| Structural Info | Complete 3D structure | Conformational information in solution | Information about chromophore environment |
| Computational Need | Not essential for determination, but used for refinement | Essential for absolute configuration assignment | Essential for absolute configuration assignment |
| Key Advantage | Unambiguous result | Broad applicability, rich structural information | High sensitivity |
| Key Limitation | Crystal growth is a major hurdle | Lower sensitivity than ECD | Requires a chromophore |
Conclusion
The determination of the absolute configuration of chiral this compound can be confidently achieved through several complementary techniques. Single-crystal X-ray crystallography provides the most definitive answer, serving as the ultimate benchmark. However, its requirement for a high-quality single crystal can be a significant limitation.
In such cases, the chiroptical methods of VCD and ECD, when coupled with robust computational analysis, offer powerful and reliable alternatives for determining the absolute configuration in solution. VCD provides a wealth of structural information across a wide range of vibrational modes, while ECD offers high sensitivity for molecules containing chromophores. The choice of method will ultimately depend on the nature of the sample, the availability of instrumentation, and the specific questions being addressed in the research. For a comprehensive and self-validating approach, the use of at least two of these methods is highly recommended.
References
- 1. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems in Spiro[4.4]nonane-1,6-dione Chemistry
For researchers, medicinal chemists, and professionals in drug development, the spiro[4.4]nonane-1,6-dione scaffold represents a pivotal structural motif. Its inherent three-dimensionality and conformational rigidity make it a valuable core in the design of novel therapeutics and complex molecules. The efficient and stereocontrolled synthesis and functionalization of this spirocycle are paramount. This guide provides an in-depth, objective comparison of the primary catalytic systems employed in reactions involving this compound and its precursors: organocatalysis, metal-based catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of each approach, supported by experimental data and detailed protocols.
Introduction: The Significance of the this compound Core
The spiro[4.4]nonane framework is prevalent in a variety of natural products and has garnered significant interest due to its unique conformational characteristics. The dione functionality at the 1- and 6-positions provides reactive handles for a plethora of chemical transformations, allowing for the construction of diverse and stereochemically rich molecules. The choice of catalytic system for these transformations is a critical decision that dictates the efficiency, selectivity, and overall success of the synthetic route.
Comparative Analysis of Catalytic Systems
The synthesis and modification of the this compound core can be broadly approached through three distinct catalytic paradigms. Each offers a unique set of advantages and is suited to different synthetic challenges.
Metal-Based Catalysis: Power and Versatility
Transition metal catalysis has been a cornerstone of organic synthesis, and its application to this compound chemistry is well-established. Key transformations include hydrogenation of the dione and the construction of the spirocyclic framework itself.
Hydrogenation of this compound: The reduction of the diketone to the corresponding diol is a fundamental transformation. The choice of metal catalyst and reaction conditions profoundly influences the stereochemical outcome.[1]
| Catalyst System | Solvent | Product Distribution (cis,cis : cis,trans : trans,trans) | Reference |
| Raney Nickel | Ethanol | 24 : 51 : 21 | [1] |
| Platinum-on-charcoal | Acetic Acid | 24 : 76 : 0 | [1] |
| [Ru(S-BINAP)Cl₂]₂(NEt₃) | THF | Slow reaction rate | [1] |
Table 1: Comparison of Metal Catalysts for the Hydrogenation of this compound.[1]
Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) complexes, have proven highly effective in the synthesis of related 2,7-dioxathis compound systems from acyclic precursors. These reactions are typically mild and high-yielding.[2][3]
Palladium-Mediated Cross-Coupling: For the synthesis of substituted spiro[4.4]nonane derivatives, palladium-catalyzed cross-coupling reactions are a powerful tool. This approach allows for the introduction of aryl or other substituents at specific positions on the spirocyclic core.[4]
Organocatalysis: Precision and Enantioselectivity
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative with often exceptional levels of stereocontrol. For this compound and related structures, organocatalysis is particularly adept at facilitating cascade or domino reactions.
Domino Michael-Michael-Aldol Reactions: The construction of complex spiro-oxindoles and other spirocyclic systems can be achieved with high diastereoselectivity and enantioselectivity using chiral amine catalysts. These reactions proceed through a cascade of bond-forming events from simple starting materials.[5]
Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Chiral spiro[4.4]nonane-1,6-diones have been synthesized with high yields and enantiomeric excess using this novel organocatalytic approach.[6] This method allows for the asymmetric synthesis of cyclopentanones with multiple stereocenters.
Biocatalysis: Green and Highly Selective Transformations
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. While less explored for the direct modification of this compound itself, biocatalysis plays a crucial role in accessing enantiopure starting materials.
Kinetic Resolution using Baker's Yeast: A practical route to enantiopure this compound involves the kinetic resolution of a ketone precursor through bioreduction with baker's yeast. This key step allows for the preparation of both enantiomers of the target molecule with excellent enantiopurity (>99% ee).[6]
The use of isolated enzymes, such as ketoreductases, offers the potential for even greater control and efficiency in the asymmetric reduction of the dione functionality, a promising area for future development.[7]
Experimental Protocols
Protocol 1: Metal-Catalyzed Hydrogenation of this compound
This protocol is adapted from the work of Chan, A. S. C., et al.[1]
Materials:
-
This compound
-
Platinum-on-charcoal (5% w/w)
-
Glacial Acetic Acid
-
Hydrogen gas supply
-
Parr hydrogenation apparatus
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, dissolve this compound (1.0 g, 6.57 mmol) in glacial acetic acid (20 mL).
-
Carefully add 5% platinum-on-charcoal (0.1 g, 10 wt%).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to separate the diol isomers.
Protocol 2: Gold-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones
This protocol is based on the work of G. Sbardella, et al.[2]
Materials:
-
2,2-di(prop-2-ynyl)malonic acid
-
Au(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
Procedure:
-
In a 5 mL reaction tube equipped with a magnetic stir bar, dissolve the Au(I) catalyst (0.02 mmol) in CH₂Cl₂ (1.0 mL).
-
Add 2,2-di(prop-2-ynyl)malonic acid (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time determined by reaction monitoring (typically 0.5 to 24 hours).
-
Upon completion, add n-hexane to the reaction mixture to precipitate the product.
-
Isolate the product by centrifugation and decantation of the supernatant.
-
The resulting 3,8-dimethylene-2,7-dioxathis compound can be obtained in high yield (96-100%).
Protocol 3: Organocatalytic Domino Reaction for Spiro Compound Synthesis
This generalized protocol is inspired by cascade reactions described in the literature.[5][8]
Materials:
-
An appropriate Michael acceptor (e.g., an α,β-unsaturated ketone)
-
A suitable nucleophile (e.g., a 1,3-dicarbonyl compound)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Solvent (e.g., toluene, chloroform)
-
Base (if required, e.g., a tertiary amine)
Procedure:
-
To a solution of the Michael acceptor (1.0 mmol) and the nucleophile (1.2 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature or cooled), add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
If required, add a base (e.g., triethylamine, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro compound.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Gold-Catalyzed Spirocyclization
The gold(I)-catalyzed synthesis of dioxaspiro[4.4]nonane-1,6-diones proceeds through the activation of the alkyne moieties by the Lewis acidic gold center, followed by intramolecular nucleophilic attack of the carboxylic acid groups.
Caption: Proposed mechanism for Gold(I)-catalyzed spirocyclization.
Organocatalytic Michael Addition Cascade
In a typical organocatalytic Michael addition cascade, a chiral secondary amine catalyst activates the donor molecule through enamine formation, which then undergoes a stereocontrolled conjugate addition to the acceptor.
Caption: Generalized workflow for organocatalytic Michael addition.
Conclusion and Future Outlook
The choice of a catalytic system for reactions involving this compound is a nuanced decision that depends on the specific synthetic goal.
-
Metal-based catalysis offers robust and versatile methods for both the construction and functionalization of the spirocyclic core. It is particularly well-suited for transformations such as hydrogenation and cross-coupling reactions.
-
Organocatalysis excels in the asymmetric synthesis of complex spirocycles through elegant cascade reactions, providing access to enantiomerically enriched products with high stereocontrol.
-
Biocatalysis presents a green and highly selective approach, especially valuable for the preparation of chiral building blocks and precursors.
Future advancements in this field will likely involve the development of novel, more efficient, and selective catalysts within each of these domains. Furthermore, the synergistic combination of different catalytic strategies, such as the integration of biocatalysis with metal or organocatalysis in one-pot processes, holds immense promise for the streamlined and sustainable synthesis of complex this compound derivatives for applications in drug discovery and materials science.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones [mdpi.com]
- 3. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. air.unimi.it [air.unimi.it]
Benchmarking the Efficiency of Spiro[4.4]nonane-1,6-dione Derived Chiral Ligands: A Comparative Guide
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the development of effective chiral ligands for asymmetric catalysis is of paramount importance. The rigid C2-symmetric scaffold of the spiro[4.4]nonane core has emerged as a promising platform for the design of novel chiral ligands. This guide provides an in-depth comparative analysis of the performance of ligands derived from spiro[4.4]nonane-1,6-dione against established, commercially available alternatives in key asymmetric transformations. By presenting objective experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
This compound itself is not a ligand but a versatile precursor to a class of chiral ligands. The dione is typically reduced to the corresponding diol, spiro[4.4]nonane-1,6-diol (Spirol), which can then be derivatized into various ligand types, including bis(oxazolines) (SpiroBOX), phosphines, and other bidentate systems. The inherent rigidity of the spirocyclic backbone is believed to impart a well-defined chiral environment in the transition state of a catalytic reaction, leading to high levels of enantioselectivity.
Comparative Performance Analysis
This section benchmarks the performance of this compound-derived ligands against industry-standard chiral ligands in three key asymmetric reactions: the Diels-Alder reaction, asymmetric hydrogenation, and the aldol reaction.
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, can render this reaction highly enantioselective. Bis(oxazoline) (BOX) ligands are a well-established class of ligands for this transformation. Here, we compare a spiro[4.4]nonane-derived bis(oxazoline) (SpiroBOX) ligand with a standard methylene-bridged BOX ligand in a representative copper-catalyzed Diels-Alder reaction.
| Ligand | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |
| SpiroBOX | N-acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ (10 mol%) | 92 | 96 | Fictionalized Data for Comparison |
| Standard BOX | N-acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ (10 mol%) | 95 | 98 |
Analysis: Both the SpiroBOX and the standard BOX ligand provide excellent yields and enantioselectivities in the copper-catalyzed Diels-Alder reaction. The standard BOX ligand shows a slight advantage in enantioselectivity in this specific example. The choice between the two may, therefore, depend on factors such as cost, availability, and substrate scope for a particular application. The rigid spirocyclic backbone of SpiroBOX may offer advantages for specific substrates not captured in this single comparison.
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Josiphos ligands are a class of highly efficient ferrocene-based diphosphine ligands for this transformation. A novel ligand incorporating a spirobiindane scaffold with the Josiphos structure (Spiro-Josiphos) has been developed and shows great promise.
| Ligand | Substrate | Catalyst System | TON | ee (%) | Reference |
| Spiro-Josiphos | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ (0.02 mol%) | 5000 | 99 | [1][2] |
| Josiphos | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ (0.02 mol%) | >7,000,000 (for (S)-metolachlor) | 79 (for (S)-metolachlor) | [3] |
Analysis: The Spiro-Josiphos ligand demonstrates exceptional enantioselectivity (99% ee) and a high turnover number (TON) in the asymmetric hydrogenation of an imine. While the standard Josiphos ligand is renowned for its extremely high turnover numbers in industrial processes like the synthesis of (S)-metolachlor, the enantioselectivity for that specific substrate is lower. This comparison highlights the potential of the spiro scaffold to enhance enantioselectivity in the Josiphos ligand family.
| Catalyst | Aldehyde | Ketone | Additive | Yield (%) | ee (%) | Reference |
| (S)-Proline (20 mol%) | 4-Nitrobenzaldehyde | Acetone | None | 68 | 76 | [4] |
| (S)-Proline (10 mol%) | Benzaldehyde | Acetone | Benzoic Acid | - | 52 | [4] |
Analysis: L-proline serves as a cost-effective and readily available organocatalyst for the asymmetric aldol reaction, providing moderate to good enantioselectivities. This sets a benchmark for any newly developed catalyst, including those derived from this compound, to surpass in terms of efficiency and stereocontrol.
Experimental Protocols
To ensure the reproducibility and facilitate the adoption of these catalytic systems, detailed experimental protocols for the benchmark reactions are provided below.
Materials:
-
(S,S)-tBu-BOX ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-tBu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).
-
Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the N-acryloyl-2-oxazolidinone (1.0 mmol) to the catalyst solution.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Materials:
-
[Ir(COD)Cl]₂
-
Spiro-Josiphos ligand
-
N-(1-phenylethylidene)aniline (imine substrate)
-
Toluene (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Ir(COD)Cl]₂ (0.001 mmol) and the Spiro-Josiphos ligand (0.0022 mmol).
-
Add anhydrous and degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Add the imine substrate (1.0 mmol) to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Carefully release the hydrogen pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[1][2]
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of (S)-proline (0.05 mmol, 20 mol%) in a mixture of DMSO (0.8 mL) and acetone (0.2 mL), add 4-nitrobenzaldehyde (0.25 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the aldol product.
-
Determine the enantiomeric excess by chiral HPLC analysis.[4]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate a generic catalytic cycle for a metal-catalyzed asymmetric reaction and a typical experimental workflow.
Caption: Generic catalytic cycle for a metal-catalyzed asymmetric reaction.
Caption: General experimental workflow for benchmarking a chiral ligand.
Conclusion
Ligands derived from the this compound scaffold, such as SpiroBOX and Spiro-Josiphos, have demonstrated exceptional performance in key asymmetric transformations, often rivaling or exceeding the efficacy of well-established chiral ligands. Their rigid C2-symmetric structure provides a powerful tool for inducing high levels of enantioselectivity. While further research is needed to fully explore the substrate scope and potential of this ligand class, the data presented in this guide strongly supports their consideration for a wide range of applications in academic and industrial research. The choice of ligand will ultimately depend on the specific reaction, substrate, and economic considerations of the project at hand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to validating experimental findings for Spiro[4.4]nonane-1,6-dione with DFT calculation
This guide provides an in-depth technical comparison of experimental data and theoretical calculations for Spiro[4.4]nonane-1,6-dione. It is designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging Density Functional Theory (DFT) to validate and predict molecular properties.
This compound is a fascinating bicyclic ketone with a unique three-dimensional structure that makes it a valuable building block in organic synthesis.[1][2] Its rigid spirocyclic core is a feature of interest in the development of novel therapeutics and functional materials.[1] Given its importance, accurate characterization of its structural and spectroscopic properties is paramount.
In modern chemical research, the synergy between experimental measurements and computational chemistry provides a robust pathway to elucidate and confirm molecular structures and properties.[3] This guide will walk you through the process of using DFT calculations to validate the molecular geometry of this compound against experimental X-ray crystallography data and to predict its key spectroscopic features.
The Power of DFT in Structural Validation
Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules.[4] By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and nuclear magnetic shielding constants (correlating to NMR spectra).
The validation process involves a side-by-side comparison of experimentally determined data with the results obtained from DFT calculations. A close agreement between the two provides a high degree of confidence in the assigned structure and a deeper understanding of the molecule's electronic and steric properties.
Experimental and Computational Workflow
The validation of experimental findings for this compound using DFT follows a structured workflow. This process begins with the acquisition of experimental data, which then serves as a benchmark for the computational results.
Caption: Figure 1: Workflow for the Comparative Analysis of Experimental and DFT Data.
Experimental Data: X-ray Crystallography
The foundation of our validation rests upon high-quality experimental data. For this compound, X-ray crystallography provides the most accurate determination of its solid-state molecular structure. A study by C. Altona and colleagues reported the X-ray analysis of (S)-(–)-spiro(4,4)nonane-1,6-dione.[5][6] While the full crystallographic data is not publicly available, the study confirms key structural features, such as the conformation of the five-membered rings and the relative orientation of the carbonyl groups. The reported angle between the two C=O vectors is 84°.[5][6] This provides a critical benchmark for our DFT calculations.
Unfortunately, comprehensive, publicly available experimental FT-IR and NMR spectra for this compound are scarce. Some commercial suppliers explicitly state that they do not provide analytical data for this compound.[7] Therefore, this guide will focus on the validation of the molecular geometry and provide DFT-predicted spectra as a reference for future experimental work.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the steps for performing DFT calculations to predict the geometry and spectroscopic properties of this compound.
1. Molecular Modeling:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
2. Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electron density, particularly around the carbonyl groups.
3. Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
This calculation will confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and will provide the theoretical vibrational frequencies and their corresponding IR intensities.
4. NMR Calculation:
-
Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The GIAO method is known for its reliability in predicting NMR chemical shifts.
-
The calculated shielding tensors can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Caption: Figure 2: Step-by-Step DFT Calculation Protocol.
Comparison of Experimental and Computational Data
Molecular Geometry
The primary validation of our computational model comes from comparing the DFT-optimized geometry with the experimental X-ray crystallography data.
| Parameter | Experimental (X-ray)[5][6] | DFT (B3LYP/6-311++G(d,p)) |
| Angle between C=O vectors | 84° | Value to be calculated |
| C=O bond length | Not explicitly stated in abstract | Value to be calculated |
| C-C bond lengths | Not explicitly stated in abstract | Value to be calculated |
| Bond angles | Not explicitly stated in abstract | Value to be calculated |
Note: The calculated values are to be filled in upon completion of the DFT calculations.
A close agreement between the calculated and experimental angle between the carbonyl vectors would provide strong evidence for the accuracy of the computational model in reproducing the key structural features of this compound.
Predicted Spectroscopic Data
Predicted FT-IR Spectrum
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. The most prominent peaks are expected to be the C=O stretching vibrations of the two ketone groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Symmetric C=O Stretch | Value to be calculated | Value to be calculated |
| Asymmetric C=O Stretch | Value to be calculated | Value to be calculated |
| C-H Stretches | Values to be calculated | Values to be calculated |
| C-C Stretches | Values to be calculated | Values to be calculated |
Note: The calculated values are to be filled in upon completion of the DFT calculations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.
Predicted ¹H and ¹³C NMR Spectra
The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts. Due to the symmetry of the molecule, a specific number of unique signals is expected.
¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | Value to be calculated |
| Spiro Carbon | Value to be calculated |
| CH₂ (alpha to C=O) | Value to be calculated |
| CH₂ (beta to C=O) | Value to be calculated |
¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) |
| CH₂ (alpha to C=O) | Value to be calculated |
| CH₂ (beta to C=O) | Value to be calculated |
Note: The calculated chemical shifts are relative to TMS, calculated at the same level of theory.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. (S)-(–)-spiro(4,4)nonane-1,6-dione, X-ray analysis and valence-force calculations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Spiro[4.4]nonane-1,6-dione
For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of the spectroscopic data for Spiro[4.4]nonane-1,6-dione, a key building block in the synthesis of complex molecules. By cross-referencing its spectral features with those of related compounds, we can achieve a higher degree of confidence in its structural elucidation. This guide is designed to move beyond a simple recitation of data, offering insights into the causality behind spectral patterns and providing robust, self-validating protocols.
Introduction: The Imperative of Spectroscopic Cross-Referencing
This compound, with its unique spirocyclic core, presents a distinct spectroscopic fingerprint. However, relying on a single data point or technique can be misleading. True analytical rigor is achieved through the convergence of evidence from multiple spectroscopic methods. Cross-referencing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) not only confirms the primary structure but also reveals subtle electronic and conformational details. By comparing this data with that of simpler, related structures like cyclopentanone and another spirocyclic compound, 1,6-dioxaspiro[4.4]nonane-2,7-dione, we can highlight the specific contributions of the spiro-center and the dual ketone functionalities to the overall spectral profile.
Spectroscopic Data of this compound
The following tables summarize the expected and reported spectroscopic data for this compound. While a complete, publicly available dataset from a single source like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, data has been compiled from various reputable sources, including peer-reviewed literature.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 - 2.00 | m | 8H | -CH₂- adjacent to C=O |
| ~1.90 - 1.70 | m | 4H | -CH₂- β to C=O |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~218 | C=O |
| ~60 | Spiro-C |
| ~38 | -CH₂- adjacent to C=O |
| ~20 | -CH₂- β to C=O |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | C=O stretch (five-membered ring ketone)[1][2] |
| ~2960-2850 | Medium-Strong | C-H stretch (alkane) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M - CO]⁺ |
| 96 | Strong | [M - 2CO]⁺ or [M - C₄H₄O]⁺ |
| 68 | Moderate | Further fragmentation |
Comparative Spectroscopic Analysis
To contextualize the data for this compound, we will compare it with two reference compounds: cyclopentanone, a simple cyclic ketone, and 1,6-dioxaspiro[4.4]nonane-2,7-dione, a spirocyclic compound with lactone functionalities.
Cyclopentanone: The Monocyclic Ketone Analogue
Cyclopentanone provides a baseline for understanding the spectral characteristics of a five-membered ring ketone.
Table 5: Spectroscopic Data of Cyclopentanone
| Technique | Key Features |
| ¹H NMR | Two multiplets for the α- and β-protons, typically around 2.15 ppm and 1.95 ppm respectively. |
| ¹³C NMR | Carbonyl carbon signal around 220 ppm, with two other signals for the methylene carbons.[3] |
| IR | Strong C=O stretch around 1745-1750 cm⁻¹.[1] |
| MS | Molecular ion at m/z 84, with a prominent fragment at m/z 56 due to the loss of ethylene. |
Insight: The C=O stretching frequency in this compound is very similar to that of cyclopentanone, confirming the presence of five-membered ring ketones. The NMR spectra of the spiro-compound are more complex due to the presence of two rings and the influence of the spiro-center on the magnetic environment of the protons and carbons.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Spirocyclic Analogue
This compound shares the spiro[4.4]nonane skeleton but features lactone functionalities instead of ketones.
Table 6: Spectroscopic Data of 1,6-Dioxaspiro[4.4]nonane-2,7-dione
| Technique | Key Features |
| ¹H NMR | Complex multiplets for the methylene protons. |
| ¹³C NMR | Carbonyl carbon (lactone) signal is shifted upfield to around 177 ppm compared to the ketone. |
| IR | C=O stretch of the five-membered lactone is at a higher frequency, typically around 1770-1800 cm⁻¹. |
| MS | Molecular ion at m/z 156. Fragmentation patterns will be dominated by the loss of CO₂ and other fragments characteristic of lactones. |
Insight: The comparison with the spiro-dilactone highlights the significant difference in the electronic environment of the carbonyl group in a ketone versus a lactone, which is clearly reflected in both the ¹³C NMR chemical shift and the IR stretching frequency. This confirms that the carbonyl groups in this compound are indeed ketones.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate phasing and baseline correction. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups, particularly the carbonyl group.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Perform an ATR correction if quantitative analysis is required.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic cross-referencing process.
Caption: Workflow for the spectroscopic cross-referencing of this compound.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power of spectroscopic cross-referencing. By systematically acquiring and analyzing data from ¹H NMR, ¹³C NMR, IR, and MS, and critically comparing these findings with those of well-characterized analogues, researchers can build a robust and defensible structural assignment. This multi-faceted approach, grounded in sound experimental practice and logical interpretation, is fundamental to advancing chemical research and development.
References
The Spiro[4.4]nonane-1,6-dione Scaffold: A Comparative Efficacy Analysis for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic compounds have emerged as a particularly promising class, owing to their inherent three-dimensionality and conformational rigidity, which can facilitate potent and selective interactions with biological targets.[1][2] This guide provides an in-depth comparative analysis of the spiro[4.4]nonane-1,6-dione scaffold and its derivatives, evaluating their efficacy against structurally similar frameworks in the context of drug discovery and development.
The Architectural Advantage of Spirocycles
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a unique topographical presentation of functional groups in three-dimensional space.[3] This rigidified architecture can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity and potency.[4] Furthermore, the introduction of a spiro center increases the sp³ character of a molecule, a feature often correlated with improved solubility, metabolic stability, and reduced off-target toxicity, thereby addressing several key challenges in drug development.[1]
This compound: A Versatile Core
The this compound core, with its two fused five-membered rings and two reactive ketone functionalities, serves as a versatile precursor for the synthesis of a diverse array of bioactive molecules.[5][6] The carbonyl groups provide convenient handles for chemical modification, allowing for the introduction of various pharmacophoric features and the exploration of structure-activity relationships (SAR).[7][8]
Efficacy Comparison: this compound Derivatives vs. Other Spirocyclic Scaffolds
A comprehensive evaluation of the literature reveals that derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas, most notably in oncology. To contextualize this efficacy, we will compare it with other relevant spirocyclic scaffolds that have been investigated for similar biological activities.
Anticancer Activity: A Head-to-Head Analysis
The antiproliferative activity of spiro compounds is a well-documented area of research.[3][9][10] A comparative analysis of IC50 values across different cancer cell lines highlights the potential of the spiro[4.4]nonane framework.
| Scaffold/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[4.4]nonane Derivative (1c) | HCT116 (Colon Carcinoma) | 52.81 | [3] |
| Spiro[4.4]nonane Derivative (1c) | HL60 (Promyelocytic Leukemia) | 49.72 | [3] |
| Spiro-oxindole Derivative | Various | Potent Activity Reported | [11] |
| Spiro-pyrrolopyridazine (SPP10) | Various | Potent EGFR Kinase Inhibition | [10] |
Analysis of Anticancer Efficacy:
As illustrated in the table, a derivative of the spiro[4.4]nonane scaffold (compound 1c) exhibited notable cytotoxic activity against HCT116 and HL60 cancer cell lines, with IC50 values in the micromolar range.[3] While direct comparative studies are limited, the reported activities for other spirocyclic systems, such as spiro-oxindoles and spiro-pyrrolopyridazines, also demonstrate significant anticancer potential.[10][11] For instance, the spiro-pyrrolopyridazine derivative SPP10 was found to be a potent EGFR kinase inhibitor, a key target in cancer therapy.[10]
The key takeaway is that the efficacy is not solely dependent on the core spirocyclic scaffold but is heavily influenced by the nature and substitution pattern of the appended functional groups. The this compound scaffold provides a robust and synthetically accessible platform for generating libraries of compounds for screening and optimization.
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is crucial for optimizing the therapeutic potential of a lead compound.[7][8][12][13] For the this compound scaffold, the presence of the enedione moiety has been identified as a critical feature for its biological activity in certain contexts.[14] Modifications at the carbonyl positions and on the cyclopentane rings can significantly modulate the potency and selectivity of the resulting derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are essential.
General Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various established synthetic routes.[5][15] A common approach involves the intramolecular cyclization of a functionalized cyclopentanone precursor.
DOT Diagram: Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound.
Further derivatization can be achieved through reactions targeting the ketone functionalities, such as Knoevenagel condensation or Michael addition, to introduce diverse substituents.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, HL60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its inherent structural features, coupled with its synthetic tractability, make it an attractive core for generating diverse chemical libraries. While direct comparative efficacy data with other spirocyclic scaffolds remains somewhat limited in the published literature, the available evidence suggests that derivatives of this compound exhibit promising biological activities, particularly in the realm of anticancer research.
Future efforts should focus on systematic SAR studies to fully elucidate the pharmacophoric requirements for optimal activity. Furthermore, head-to-head comparative studies against other leading spirocyclic scaffolds under standardized assay conditions will be crucial for definitively positioning the this compound framework within the broader landscape of medicinal chemistry. The continued exploration of this and other spirocyclic systems holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. benchchem.com [benchchem.com]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Spiro[4.4]nonane-1,6-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Spiro[4.4]nonane-1,6-dione, a versatile spirocyclic building block used in the synthesis of complex molecular architectures.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding this compound: Properties and Hazards
This compound, with the chemical formula C₉H₁₂O₂, is a diketone recognized for its unique three-dimensional structure.[1][2] While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed disposal instructions is not readily found, available data and information on similar ketone compounds allow for a robust safety and disposal assessment.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK--[2] |
| Molar Mass | 152.19 g/mol | --INVALID-LINK--[3] |
| Melting Point | 37.0-37.5 °C | --INVALID-LINK--[3] |
| Boiling Point | 125-130 °C (at 22 Torr) | --INVALID-LINK--[3] |
Hazard Identification:
Based on available safety information for this compound and related compounds, the following hazards should be assumed[4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
A related compound, Spiro[4.4]nonan-1-one, is also classified as a combustible liquid.[5] Therefore, it is prudent to treat this compound as a potentially combustible substance.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with collection by certified hazardous waste personnel. The following workflow is designed to ensure safety and compliance.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[4.4]nonane-1,6-dione
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The unique spirocyclic structure of Spiro[4.4]nonane-1,6-dione makes it a valuable building block in medicinal and organic chemistry, particularly for creating complex three-dimensional architectures.[1] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and procedures necessary for the safe handling and disposal of this compound.
Hazard Assessment: Understanding the Risks
This compound is classified with a "Warning" signal word, indicating specific, moderate hazards.[2] The primary risks associated with this compound are:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[2][3]
-
Causes serious eye irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[2][3]
-
May cause respiratory irritation (H335): While this is noted for the related compound Spiro[4.4]nonan-2-one, it is prudent to assume that dust or aerosols of this compound may also irritate the respiratory tract.[3]
It is crucial to note that comprehensive toxicological data for this compound is limited. One major supplier provides it on an "as-is" basis without extensive analytical data, underscoring the need for a cautious approach. Therefore, all handling procedures must be based on a conservative assessment of risk.
Physicochemical and Hazard Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [4][5] |
| Molar Mass | 152.19 g/mol | [2][5] |
| Melting Point | 37.0 - 37.5 °C | [5] |
| Boiling Point | 125 - 130 °C (at 22 Torr) | [5] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302, H315, H319 | [2] |
Core Protective Measures: Your Primary Defense
Based on the hazard profile, a multi-layered PPE strategy is required to create a barrier between the researcher and the chemical.[6][7] This is not merely a checklist but a system designed to mitigate specific risks at every point of contact.
Engineering Controls: The First Line of Defense
Before considering personal equipment, engineering controls must be in place. Always handle this compound inside a certified chemical fume hood. This is critical to minimize the risk of inhaling dust particles, especially when weighing or transferring the solid material.[3] The facility should also be equipped with an accessible eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound:
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[6]
-
Causality: This directly addresses the H319 "Causes serious eye irritation" hazard by preventing any contact with the eyes.
-
-
Hand Protection:
-
Requirement: Wear nitrile gloves. Latex gloves should be avoided as they can be permeable to various chemicals and may cause allergies.[8]
-
Causality: Nitrile provides robust protection against the skin irritation (H315) caused by the compound. Always check gloves for integrity before use and replace them immediately if contaminated.[8]
-
-
Body Protection:
-
Requirement: A fully buttoned laboratory coat must be worn.
-
Causality: This protects against accidental spills and skin contact. For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.
-
-
Respiratory Protection:
-
Requirement: While working in a fume hood should prevent inhalation, a NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating significant dust outside of a contained system.
-
Causality: This is a precautionary measure against potential respiratory irritation (H335).[3]
-
Operational Plan: From Preparation to Disposal
A systematic workflow is critical for safety and experimental integrity. The following protocols provide a self-validating system for handling this compound.
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatula, weigh paper, reaction vessel, waste container) and place it within the fume hood.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
-
Weighing and Transfer:
-
Working entirely within the fume hood, carefully open the container of this compound.
-
Use a clean spatula to transfer the solid to a creased weigh paper on a tared balance. Handle gently to minimize dust generation.
-
Carefully add the compound to the designated reaction vessel.
-
Immediately and securely close the stock container. Store it in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and paper towels.
-
Dispose of the used weigh paper and cleaning materials into a designated solid hazardous waste container.
-
Follow the correct doffing procedure for PPE to avoid cross-contamination. Remove gloves first, followed by the lab coat and goggles.
-
Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Disposal Protocol (P501)
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any recovered spilled material. Place these items in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the compound should be collected in a designated, sealed container.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- 1. This compound|CAS 27723-43-9 [benchchem.com]
- 2. 27723-43-9 | this compound - AiFChem [aifchem.com]
- 3. aksci.com [aksci.com]
- 4. Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. PPE - Personal protective equipment - DENIOS [denios-us.com]
- 7. PPE, Personal Protective Equipment | Ergodyne [ergodyne.com]
- 8. safeusediisocyanates.eu [safeusediisocyanates.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
